E3 ligase Ligand 51
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C16H19N3O3/c20-11-12-5-8-18(9-6-12)13-1-3-14(4-2-13)19-10-7-15(21)17-16(19)22/h1-4,11-12H,5-10H2,(H,17,21,22) |
Clave InChI |
JYERBKBHRHVWCG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C=O)C2=CC=C(C=C2)N3CCC(=O)NC3=O |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Mechanism of E3 Ligase Ligand 51: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of E3 ligase Ligand 51, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the ligand's role in targeted protein degradation, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.
Core Concept: Targeted Protein Degradation
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, it serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a linker, and an E3 ligase ligand. By simultaneously binding to the target protein and an E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination of the target protein. This "tagging" with ubiquitin marks the protein for degradation by the cell's natural disposal system, the proteasome.
This targeted protein degradation strategy offers a powerful alternative to traditional inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms associated with inhibitors.
Application in BTK Degradation
This compound has been successfully utilized in the synthesis of "PROTAC BTK Degrader-12" (also known as HY-170413 and Example 19 in patent WO2021219070A1).[1][2][3] This PROTAC is designed to target Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. Aberrant BTK activity is implicated in various B-cell malignancies. By recruiting CRBN to BTK, this PROTAC effectively induces the degradation of the BTK protein.
Signaling Pathway of BTK Degradation
The following diagram illustrates the mechanism by which a PROTAC utilizing this compound induces the degradation of BTK.
Caption: Mechanism of BTK protein degradation induced by a PROTAC.
Quantitative Data
The efficacy of PROTAC BTK Degrader-12, synthesized using this compound, has been quantified through degradation assays. The DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein, is a key metric.
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| PROTAC BTK Degrader-12 (Example 19) | BTK | Not Specified in abstract | 0.54 | [1] |
Experimental Protocols
The following are detailed methodologies for the synthesis of PROTAC BTK Degrader-12 and the subsequent evaluation of its degradation activity.
Synthesis of PROTAC BTK Degrader-12 (Example 19)
The synthesis of PROTAC BTK Degrader-12 involves the conjugation of a BTK inhibitor moiety with the this compound moiety via a linker. The specific details of the multi-step synthesis are outlined in patent WO2021219070A1.[1] Researchers should refer to "Example 19" within this patent for the precise chemical reactions, reagents, and purification methods.
Western Blot Protocol for BTK Degradation Assay
This protocol is a standard method to quantify the degradation of BTK protein in cells treated with the PROTAC.
1. Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., TMD8) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC BTK Degrader-12 (or DMSO as a vehicle control) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of BTK degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[1]
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the degradation of BTK protein.
Caption: Workflow for Western blot analysis of BTK degradation.
Conclusion
This compound is a key enabler of targeted protein degradation, specifically for the development of CRBN-recruiting PROTACs. Its incorporation into molecules like PROTAC BTK Degrader-12 demonstrates a potent and effective strategy for the elimination of disease-relevant proteins such as BTK. The methodologies and data presented in this guide provide a comprehensive overview for researchers aiming to leverage this technology in their drug discovery and development efforts. Further details and a broader scope of related compounds can be found in the cited patent literature.
References
- 1. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
E3 ligase Ligand 51 for PROTAC synthesis
An In-Depth Technical Guide to E3 Ligase Ligand 51 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A critical component in the design of effective PROTACs is the E3 ligase ligand. This technical guide focuses on this compound, a ligand for the Cereblon (CRBN) E3 ligase, and its application in the synthesis of PROTACs, with a specific focus on the synthesis of Bruton's tyrosine kinase (BTK) degraders.
This compound, with the CAS number 2703915-71-1, is a key building block for constructing PROTACs that hijack the CRBN E3 ligase complex.[1][2][3] One notable application of this ligand is in the synthesis of PROTAC BTK Degrader-12, a molecule designed to target BTK for degradation.[4][5] This guide provides a comprehensive overview of the available data, synthesis methodologies, and experimental protocols relevant to the use of this compound in PROTAC development.
Quantitative Data
Precise quantitative data is paramount for the evaluation of PROTAC efficacy. This includes the binding affinity of the E3 ligase ligand to its target and the degradation potency of the final PROTAC molecule. While specific quantitative data for this compound and PROTAC BTK Degrader-12 is not extensively available in peer-reviewed literature, the following tables present representative data for a well-characterized CRBN-based BTK PROTAC, DD-03-171, to illustrate the key parameters in PROTAC assessment.[2]
Table 1: Representative Binding Affinity of a CRBN Ligand
| Ligand | E3 Ligase | Assay Type | Binding Affinity (Kd/IC50) | Reference |
| Pomalidomide (related CRBN ligand) | CRBN | Biochemical Assay | IC50 ≈ 150 nM | [6][7] |
Table 2: Representative Degradation Performance of a CRBN-based BTK PROTAC (DD-03-171)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| DD-03-171 | BTK | Mantle Cell Lymphoma (MCL) | 5.1 nM | >95% | [2] |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the development and evaluation of PROTACs utilizing a CRBN E3 ligase ligand like Ligand 51.
Protocol 1: Synthesis of a CRBN-based PROTAC
The synthesis of a PROTAC is a multi-step process involving the preparation of the E3 ligase ligand with a suitable linker attachment point, the target protein ligand with a corresponding linker, and their final conjugation. The synthesis of PROTAC BTK Degrader-12, as generally outlined in patent WO2021219070A1, involves coupling this compound to a BTK inhibitor through a linker.[8][9]
Materials:
-
This compound with a reactive handle (e.g., a terminal amine or carboxylic acid on a linker)
-
BTK inhibitor with a complementary reactive handle
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic solvents (e.g., DMF, DCM)
-
Purification equipment (e.g., HPLC)
General Procedure:
-
Preparation of Ligand-Linker Conjugates: Synthesize or procure this compound and the BTK inhibitor with appropriate linkers containing reactive functional groups.
-
Coupling Reaction: Dissolve the E3 ligase ligand-linker construct and the BTK inhibitor-linker construct in an appropriate solvent such as DMF.
-
Add the coupling reagents (e.g., HATU and DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (typically 12-24 hours) until the reaction is complete, monitoring by LC-MS.
-
Purification: Quench the reaction and purify the crude product using reverse-phase HPLC to obtain the pure PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Measuring Binding Affinity to CRBN using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity of a ligand to a protein by quantifying the heat released or absorbed during the binding event.[1][10][11][12]
Materials:
-
Purified recombinant CRBN protein
-
This compound
-
ITC instrument and corresponding cells
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified CRBN protein and dissolve this compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup: Thoroughly clean the ITC sample cell and syringe. Load the CRBN solution into the sample cell and the ligand solution into the syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: Cellular Degradation Assay using Western Blot
Western blotting is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.[13][14]
Materials:
-
Cell line expressing the target protein (e.g., a BTK-expressing cell line for a BTK degrader)
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
References
- 1. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to E3 Ligase Ligand 51 as a CRBN Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of E3 ligase Ligand 51, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation, particularly those utilizing Proteolysis Targeting Chimeras (PROTACs). Herein, we detail the available data on Ligand 51, its role in the formation of PROTACs, and the experimental methodologies relevant to its characterization and application.
This compound, cataloged by MedchemExpress as HY-W245311, is a critical component in the synthesis of PROTAC BTK Degrader-12 (HY-170413)[1]. As a CRBN ligand, it serves to recruit the CRBN E3 ubiquitin ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome. The chemical structure and synthesis of this ligand are detailed in patent WO2021219070A1.
Chemical Structure and Properties
The definitive chemical structure of this compound (HY-W245311) is a derivative of thalidomide, a well-established class of CRBN binders. The core structure features the characteristic glutarimide and phthalimide moieties responsible for binding to the CRBN substrate receptor.
Chemical Name: 2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-1,3-dione
Mechanism of Action: The Ubiquitin-Proteasome System
This compound functions by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). In the context of a PROTAC, the ligand binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event, in conjunction with the binding of the PROTAC's other functional end to a target protein, induces the formation of a ternary complex (Target Protein - PROTAC - CRBN). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and its corresponding PROTACs.
CRBN Ligand Synthesis
The synthesis of this compound and its derivatives typically follows established protocols for thalidomide analogs. A general synthetic scheme is outlined below, with specific details available in patent WO2021219070A1.
General Procedure:
-
Starting Material: Commercially available substituted 2-aminoglutarimide hydrochloride and a suitable phthalic anhydride derivative.
-
Condensation Reaction: The aminoglutarimide and phthalic anhydride are reacted in a suitable solvent, such as acetic acid or dimethylformamide (DMF), often at elevated temperatures, to form the phthalimide ring.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired CRBN ligand.
Binding Affinity Assays
Determining the binding affinity of Ligand 51 to CRBN is crucial for understanding its potency. Several biophysical techniques can be employed for this purpose.
Principle: This competitive binding assay measures the change in polarization of a fluorescently labeled CRBN ligand (tracer) upon displacement by the unlabeled test ligand (Ligand 51).
Protocol:
-
Reagents: Purified CRBN protein, a fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide), assay buffer, and a black, low-binding microtiter plate.
-
Assay Setup:
-
Prepare a serial dilution of Ligand 51.
-
In a 384-well plate, add a constant concentration of CRBN protein and the fluorescent tracer to each well.
-
Add the serially diluted Ligand 51 to the wells. Include positive (e.g., pomalidomide) and negative (DMSO) controls.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the Ligand 51 concentration to determine the IC50 value, which can be converted to a binding affinity (Ki).
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (Ligand 51) to an immobilized ligand (CRBN).
Protocol:
-
Immobilization: Covalently immobilize purified CRBN protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of Ligand 51 over the sensor surface.
-
Data Acquisition: Monitor the change in the response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.
Protocol:
-
Sample Preparation: Prepare solutions of purified CRBN protein and Ligand 51 in the same buffer.
-
Titration: Titrate the Ligand 51 solution into the CRBN solution in a series of small injections while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Degradation Assays
Principle: This technique is used to quantify the reduction in the target protein levels following treatment with a PROTAC containing Ligand 51.
Protocol:
-
Cell Treatment: Treat cells expressing the target protein with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in vitro to confirm that the PROTAC can induce the ubiquitination of the target protein in a CRBN-dependent manner.
Protocol:
-
Reaction Components: Combine purified E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1 complex, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or for ubiquitin. An increase in high molecular weight species of the target protein indicates polyubiquitination.
Conclusion
This compound (HY-W245311) is a valuable chemical tool for the development of CRBN-recruiting PROTACs. While specific biophysical data for this ligand is not extensively published, its successful incorporation into potent protein degraders underscores its utility. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and cellular evaluation of this and similar CRBN ligands, facilitating the advancement of targeted protein degradation therapies. Further investigation into the precise binding kinetics and structure-activity relationships of Ligand 51 will undoubtedly contribute to the rational design of next-generation protein degraders.
References
The Structural Dance of Degradation: A Technical Guide to the Structure-Activity Relationship of Thalidomide-Based CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have undergone a remarkable journey from a notorious teratogen to a cornerstone of modern therapeutics, particularly in the treatment of multiple myeloma.[1][2] Their mechanism of action, once enigmatic, is now understood to be the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins known as neosubstrates.[1][3][4] This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of thalidomide-based CRBN ligands, offering a comprehensive resource for researchers in drug discovery and chemical biology. We will delve into the quantitative binding data, detailed experimental protocols for assessing ligand-protein interactions, and the intricate signaling pathways governed by these potent molecules.
The CRL4CRBN E3 Ubiquitin Ligase Complex: The Cellular Machinery for Targeted Degradation
At the heart of the action of thalidomide and its derivatives is the Cullin-RING Ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as a substrate receptor.[1][3][5] The CRL4CRBN complex is a multi-protein machine responsible for attaching ubiquitin tags to substrate proteins, marking them for degradation by the proteasome. The core components of this complex are Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), and DNA Damage-Binding Protein 1 (DDB1), which binds directly to CRBN.[1][3][6]
Thalidomide-based ligands bind to a specific pocket within the CRBN protein.[3][7] This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, inducing the recruitment of proteins that would not normally be targeted by CRL4CRBN.[1][3][8] These newly recognized substrates are termed "neosubstrates."[1][8]
Caption: The CRL4^CRBN E3 Ubiquitin Ligase Complex.
Quantitative Structure-Activity Relationship of Thalidomide Analogs
The affinity of thalidomide-based ligands for CRBN is a critical determinant of their efficacy in promoting neosubstrate degradation. The core structural motif for CRBN binding is the glutarimide ring, which fits into a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[3][7] Modifications to the phthalimide ring of thalidomide have led to the development of analogs with significantly enhanced binding affinity and altered neosubstrate profiles.
| Compound | Dissociation Constant (Kd) | Inhibition Constant (Ki) | IC50 | Assay Method | Notes |
| Thalidomide | ~250 nM[7][9] | ~2 µM[10] | Competitive Elution Assay[10] | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[7] | |
| Lenalidomide | ~178 nM[7][9] | ~1-2 µM[10] | Competitive Elution Assay[10] | Binds more strongly to CRBN than thalidomide.[1][3] | |
| Pomalidomide | ~157 nM[7][9] | ~2 µM[10] | Competitive Elution Assay[10] | Binds more strongly to CRBN than thalidomide.[1][3] | |
| Succinimide | 4.3 µM | FRET Assay[11] | Demonstrates higher affinity than glutarimide.[11] | ||
| Glutarimide | 28 µM | FRET Assay[11] | |||
| Compound 7d | 4 µM | FRET Assay[11] | A novel succinimide-based effector.[11] | ||
| Compound 7c | 9 µM | FRET Assay[11] | A novel succinimide-based effector.[11] | ||
| Fluorinated Benzamide 8d | 63 ± 16 µM | MicroScale Thermophoresis (MST)[12] | A non-phthalimide CRBN binder.[12] |
Neosubstrate Degradation: The Therapeutic Consequence
The binding of a thalidomide analog to CRBN creates a novel interface that promotes the recruitment of specific neosubstrates. The identity of the recruited neosubstrates is highly dependent on the chemical structure of the ligand.[1] This "molecular glue" mechanism is the basis for the therapeutic effects of these drugs.[3]
Key neosubstrates of clinically approved IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for multiple myeloma cell survival.[3][8][13] Lenalidomide uniquely promotes the degradation of casein kinase 1 alpha (CK1α), which is implicated in myelodysplastic syndromes with deletion of chromosome 5q.[3] The teratogenic effects of thalidomide are linked to the degradation of SALL4, a transcription factor crucial for embryonic development.[1]
Caption: The Molecular Glue-Mediated Neosubstrate Degradation Pathway.
Experimental Protocols for Assessing CRBN Ligand Activity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by a test compound.[7] A decrease in the FRET signal indicates that the test compound is binding to CRBN and displacing the tracer.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CRBN protein (e.g., His-tagged or GST-tagged).[7]
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer.
-
Prepare a stock solution of a terbium-labeled anti-tag antibody (e.g., anti-His or anti-GST).[14]
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the CRBN protein, terbium-labeled antibody, and fluorescent tracer to each well.[14]
-
Add the serially diluted test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow the binding reaction to reach equilibrium.[15]
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[7]
-
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in vitro to directly measure the ability of a CRBN ligand to induce the ubiquitination of a specific neosubstrate.[16]
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the following recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D3), CRL4CRBN complex, the neosubstrate of interest (e.g., IKZF1), and ubiquitin (biotin-labeled for detection).[16][17]
-
Prepare a stock solution of ATP and an ubiquitination reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., pomalidomide).
-
-
Assay Procedure:
-
On ice, prepare a master mix containing E1, E2, CRL4CRBN complex, ubiquitin, the neosubstrate, and ATP in the reaction buffer.[16]
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the serially diluted test compound or vehicle control to the respective tubes.
-
Initiate the reaction by incubating at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the ubiquitinated neosubstrate using an antibody specific to the neosubstrate or by using streptavidin-HRP to detect biotin-labeled ubiquitin.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated substrate indicates a positive result. The intensity of these bands can be quantified to determine the dose-response relationship.
-
Workflow for Structure-Activity Relationship Studies
The investigation of the SAR of novel CRBN ligands typically follows a systematic workflow, beginning with the design and synthesis of new chemical entities and progressing through a series of in vitro and cellular assays to characterize their binding affinity, degradation efficacy, and selectivity.
Caption: A general workflow for the structure-activity relationship studies of CRBN ligands.
Conclusion and Future Directions
The discovery of CRBN as the target of thalidomide has revolutionized our understanding of its therapeutic and toxic effects and has opened up a new paradigm in drug discovery: targeted protein degradation. The structure-activity relationships of thalidomide-based CRBN ligands are complex, with subtle chemical modifications leading to profound differences in binding affinity and neosubstrate specificity. Future research will undoubtedly focus on the development of novel CRBN ligands with improved selectivity profiles to minimize off-target effects and expand the repertoire of degradable proteins. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this fascinating class of molecules.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
E3 Ligase Ligand 51: A Technical Guide for Drug Development Professionals
Abstract
E3 Ligase Ligand 51 is a synthetic chemical compound designed as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its primary application is in the field of targeted protein degradation, where it serves as a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs). By recruiting the CRBN E3 ligase complex, Ligand 51 enables the selective ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful modality for therapeutic intervention. This document provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and detailed experimental protocols relevant to the application of this compound in drug discovery and development.
Core Chemical Properties
This compound, identified by its CAS number 2703915-71-1, is a derivative of the thalidomide family, which are well-established binders of the CRBN protein.[1] While extensive experimental data on its physicochemical properties are not publicly available, some key characteristics have been reported by commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phenyl]piperidine-4-carbaldehyde | [1] |
| CAS Number | 2703915-71-1 | [1] |
| Molecular Formula | C₁₆H₁₉N₃O₃ | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| Physical Form | White to brown solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | +4°C | [1] |
| Solubility | Not publicly available. Expected to be soluble in organic solvents like DMSO and DMF. | |
| Melting Point | Not publicly available. | |
| pKa | Not publicly available. |
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The aldehyde group on the piperidine ring serves as a chemical handle for conjugation, via a linker, to a ligand that binds a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule can then simultaneously bind to both the CRBN E3 ligase and the POI, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
Synthesis
A detailed, validated synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, based on standard organic chemistry principles and published syntheses of analogous N-aryl piperidines, a plausible synthetic route can be proposed. The key step would likely involve a nucleophilic aromatic substitution (SNAAr) reaction.
Proposed Synthetic Route
The proposed synthesis involves the reaction of a piperidine precursor containing the aldehyde functionality with a fluorinated phenyluracil derivative.
Methodology:
-
Protection: The aldehyde group of a suitable piperidine-4-carboxaldehyde starting material is protected, for example, as a diethyl acetal, to prevent unwanted side reactions.
-
Coupling: The protected piperidine is coupled with a fluorinated uracil precursor, such as 1-(4-fluorophenyl)dihydrouracil, via a nucleophilic aromatic substitution reaction. This is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) at elevated temperatures.
-
Deprotection: The protecting group on the aldehyde is removed under appropriate conditions (e.g., mild aqueous acid) to yield the final product.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.
Biological Activity and Binding Affinity
Ligand 51 is designed to bind to the thalidomide-binding pocket of CRBN. While the specific binding affinity (Kd or IC50) of Ligand 51 has not been publicly disclosed, the affinities of its parent compounds and related immunomodulatory drugs (IMiDs) provide a strong benchmark for its expected performance.
Table 2: Comparative Binding Affinities of CRBN Ligands
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | - | Not Specified | [2] |
| Lenalidomide | ~178 nM | ~2 µM | Not Specified, Competitive Binding | [2][3] |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding | [4] |
| Ligand 51 | Not Publicly Available | Not Publicly Available | - |
The binding data suggests that ligands of this class typically bind to CRBN with affinities in the nanomolar to low micromolar range, which is sufficient for effective recruitment of the E3 ligase in a PROTAC context.
Experimental Protocols
The following protocols are representative methodologies for characterizing the interaction of Ligand 51 with CRBN and for evaluating its function within a PROTAC.
Protocol: CRBN Binding Assay (Time-Resolved FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound like Ligand 51 for CRBN.
Principle: The assay measures the binding of a test compound to CRBN by its ability to displace a fluorescently labeled thalidomide tracer. A tagged CRBN protein (e.g., GST-tagged) is used with a Europium (Eu)-labeled anti-tag antibody (donor) and a red-shifted fluorescent thalidomide analog (acceptor). When the tracer binds CRBN, the donor and acceptor are in close proximity, generating a high FRET signal. A competing compound will displace the tracer, reducing the FRET signal in a concentration-dependent manner.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate
-
Fluorescent thalidomide tracer (e.g., Thalidomide-Red)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound (this compound) and positive control (e.g., Pomalidomide)
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a pre-mixture of Anti-GST-Europium and the fluorescent thalidomide tracer in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at ~340 nm.
-
Calculate the ratio of the two emission signals and plot the results against compound concentration to determine the IC50 value.
Protocol: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to determine the ability of a PROTAC synthesized using Ligand 51 to induce the degradation of a target protein in a cellular context.
Principle: Cells expressing the protein of interest are treated with the PROTAC. Following treatment, cell lysates are prepared, and the level of the target protein is quantified by Western Blot analysis. A reduction in the protein band intensity relative to a vehicle control indicates successful degradation.
Materials:
-
Human cell line expressing the target protein (e.g., a BTK-expressing lymphoma line for a BTK degrader)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Test PROTAC and relevant controls (e.g., Ligand 51 alone, POI ligand alone)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and controls in culture medium. Treat the cells and incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add 50-100 µL of ice-cold RIPA buffer to each well. Incubate on ice for 15-30 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (target and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its thalidomide-based scaffold ensures high-affinity binding to the E3 ligase, while the integrated aldehyde functionality provides a convenient point for chemical conjugation. Although specific physicochemical and binding data are limited, comparative analysis with parent IMiDs and the availability of robust analytical protocols allow for its effective incorporation and evaluation in targeted protein degradation research. This guide provides the foundational knowledge required for researchers to leverage this compound in the pursuit of novel therapeutics.
References
An In-Depth Technical Guide to Targeted Protein Degradation Using E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable" by traditional inhibitor-based approaches.[1] Unlike conventional drugs that merely block the function of a target protein, TPD harnesses the cell's own machinery to selectively eliminate disease-causing proteins.[1][2] This is achieved through small molecules that act as bridges, bringing a target protein into proximity with an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[3][4] This induced proximity leads to the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.[2][3]
Two primary classes of small molecules drive TPD: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[3][4] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation.[5]
Molecular glues are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein.[6][7] Often discovered serendipitously, these molecules reshape the surface of the E3 ligase to create a new binding interface for the target protein.[8]
The therapeutic potential of TPD is vast, with applications in oncology, neurodegenerative diseases, and immunology.[2][9] Several TPD candidates are currently in clinical trials, demonstrating the promise of this approach.[10][11]
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary cellular pathway for regulated protein degradation in eukaryotic cells.[4] It involves a cascade of enzymatic reactions that ultimately tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[4] The key enzymes in this pathway are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[12]
There are over 600 E3 ligases encoded in the human genome, providing a vast landscape for the development of targeted degraders.[13][14]
Mechanism of Action of PROTACs
PROTACs operate catalytically to induce the degradation of a target protein.[3] The process can be broken down into the following steps:
-
Binary Complex Formation: The PROTAC independently binds to both the target protein and the E3 ligase, forming two binary complexes.
-
Ternary Complex Formation: The two binary complexes associate to form a key ternary complex, bringing the target protein and the E3 ligase into close proximity.[5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can induce the degradation of another target protein molecule.[4]
Common E3 Ligase Ligands
While there are over 600 E3 ligases, a small number have been predominantly utilized in TPD due to the availability of well-characterized small molecule ligands.[14][15]
Cereblon (CRBN) Ligands
Cereblon is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[16][17] Ligands for CRBN are based on the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[16][17] These molecules bind to CRBN and induce the degradation of neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3.[18][19]
Von Hippel-Lindau (VHL) Ligands
The von Hippel-Lindau tumor suppressor is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ligase complex.[20][21] Small molecule VHL ligands were developed from the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide that binds to VHL.[20][21]
Inhibitor of Apoptosis (IAP) Ligands
The inhibitor of apoptosis proteins, such as cIAP1 and XIAP, are RING-domain E3 ligases that regulate apoptosis and other cellular processes.[3] Ligands for IAPs are often based on the small molecule bestatin.[3]
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a RING-finger E3 ligase that is a key negative regulator of the p53 tumor suppressor.[22][23] The most common MDM2 ligands used in PROTACs are derived from the nutlin family of small molecules.[22][23]
Quantitative Data on E3 Ligase Ligands and PROTACs
The efficacy of a PROTAC is influenced by the binding affinities of its ligands for the target protein and the E3 ligase, as well as the stability of the ternary complex.[24]
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd or IC50) | Reference(s) |
| Thalidomide | CRBN | ~250 nM (Kd) | [16][25] |
| Lenalidomide | CRBN | ~178 nM (Kd) | [16][25] |
| Pomalidomide | CRBN | ~157 nM (Kd) | [16][25] |
| VH032 | VHL | Varies with assay, typically nM range | [24] |
| Nutlin-3a | MDM2 | ~90 nM (Ki) | [4][5] |
| Bestatin Methyl Ester | cIAP1 | µM range | [3] |
Table 2: Degradation Efficacy of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |
| MZ1 | BRD4 | VHL | HeLa | ~26 nM | >90% | [26] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 nM | >95% | [10] |
| Compound 8a | BCL-XL | IAP | MyLa 1929 | ~100 nM | >80% | [3] |
| SNIPER(ER)-87 | Estrogen Receptor α | IAP | MCF-7 | ~30 nM | >90% | [3] |
| A1874 | BRD4 | MDM2 | RS4;11 | ~30 nM | >90% | [22] |
Experimental Protocols
A variety of biophysical and cell-based assays are essential for the development and characterization of PROTACs and molecular glues.
Ternary Complex Formation Assays
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. This technique can be used to determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in a label-free manner.[27][28]
-
Methodology:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Inject the PROTAC alone to measure binary binding affinity.
-
Inject a pre-incubated mixture of the PROTAC and the target protein to measure ternary complex formation.
-
Alternatively, inject the target protein over a surface saturated with the PROTAC and E3 ligase.
-
Analyze the sensorgrams to determine kinetic and affinity constants.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[2][29]
-
Methodology:
-
Place a solution of one binding partner (e.g., the E3 ligase) in the sample cell.
-
Titrate a solution of the other binding partner(s) (e.g., PROTAC, or PROTAC and target protein) into the sample cell.
-
Measure the heat changes after each injection.
-
Fit the data to a binding model to determine the thermodynamic and affinity parameters.
-
3. NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
-
Principle: NanoBRET™ is a proximity-based assay that measures the interaction between two proteins in live cells. One protein is fused to a NanoLuc® luciferase (donor), and the other is tagged with a fluorescent acceptor (e.g., HaloTag®). When the proteins are in close proximity (<10 nm), energy transfer occurs from the donor to the acceptor, resulting in a detectable BRET signal.[6][20]
-
Methodology:
-
Co-transfect cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase.
-
Add the HaloTag® ligand to label the acceptor protein.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify ternary complex formation.
-
Protein Degradation Assays
1. Western Blotting
-
Principle: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[19][22]
-
Methodology:
-
Treat cells with the PROTAC at various concentrations and for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
-
2. In-Cell Western™/ELISA
-
Principle: These are higher-throughput, plate-based methods for quantifying protein levels in cells.
-
Methodology:
-
Seed cells in a multi-well plate and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Scan the plate using an imaging system to quantify the fluorescence intensity, which is proportional to the protein level.
-
3. Quantitative Mass Spectrometry-Based Proteomics
-
Principle: This approach allows for the unbiased and global analysis of protein abundance changes in response to PROTAC treatment, enabling the assessment of both on-target degradation and off-target effects.[5][25]
-
Methodology:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
Identify and quantify thousands of proteins to determine which are significantly downregulated by the PROTAC.
-
Ubiquitination Assays
-
Principle: These assays directly measure the ubiquitination of the target protein induced by the PROTAC.
-
Methodology (Immunoprecipitation-Western Blot):
-
Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein).
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Perform a western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect the polyubiquitin chains.
-
Experimental and Developmental Workflow
The development of a novel PROTAC involves a systematic workflow of design, synthesis, and biological evaluation.
Conclusion
Targeted protein degradation using E3 ligase ligands represents a paradigm shift in drug discovery. PROTACs and molecular glues offer the potential to target a wide range of disease-causing proteins, including those that have been intractable to conventional therapeutic approaches. A deep understanding of the underlying biology of the ubiquitin-proteasome system, coupled with robust biophysical and cellular assays, is crucial for the successful design and optimization of these novel therapeutics. This guide provides a comprehensive overview of the core principles, key quantitative data, and detailed experimental methodologies to aid researchers in this exciting and rapidly advancing field.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AI-accelerated workflow for molecular glue design [receptor.ai]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Molecular Glue Discovery: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labs.dana-farber.org [labs.dana-farber.org]
- 20. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for PROTACs Utilizing E3 Ligase Ligand 51 for Targeted BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This application note provides a detailed protocol for the synthesis of PROTACs using E3 ligase Ligand 51, a ligand for the Cereblon (CRBN) E3 ligase, to target Bruton's tyrosine kinase (BTK) for degradation. BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising therapeutic strategy. The specific PROTAC detailed here is PROTAC BTK Degrader-12.
Signaling Pathway of BTK and Mechanism of Action of BTK PROTACs
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, leading to a downstream signaling cascade that promotes B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell cancers.
BTK PROTACs, such as PROTAC BTK Degrader-12, function by inducing the degradation of the BTK protein. The PROTAC molecule simultaneously binds to BTK and the CRBN E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively shutting down the BCR signaling pathway.
Caption: BTK signaling pathway and the mechanism of PROTAC-mediated degradation.
Experimental Protocols
Synthesis of PROTAC BTK Degrader-12
The synthesis of PROTAC BTK Degrader-12 involves a multi-step process beginning with the synthesis of the CRBN this compound, followed by its conjugation to a linker and finally to the BTK inhibitor warhead. The following protocol is a representative synthesis based on general procedures for similar compounds found in patent literature (WO2021219070A1).
Materials and Reagents:
-
3-Aminopiperidine-2,6-dione hydrochloride
-
3-Nitrophthalic anhydride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Palladium on carbon (10%)
-
Reagents for linker synthesis and conjugation (e.g., Boc-protected amino acids, coupling agents like HATU, DIPEA)
-
BTK inhibitor with a suitable attachment point for the linker
-
Standard laboratory solvents (DMF, DCM, etc.)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification equipment (flash chromatography system, preparative HPLC)
-
Analytical equipment (LC-MS, NMR)
Part 1: Synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (a pomalidomide analog)
-
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride in glacial acetic acid, add anhydrous sodium acetate.
-
To this mixture, add 3-nitrophthalic anhydride.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the nitro-intermediate.
-
-
Reduction of the nitro group to an amine:
-
Dissolve the nitro-intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired amino-functionalized CRBN ligand.
-
Part 2: Synthesis of the Linker
A variety of linkers can be synthesized depending on the desired length and properties. A common approach involves using polyethylene glycol (PEG) chains or alkyl chains with terminal functional groups for conjugation. The synthesis will typically involve standard peptide coupling or alkylation reactions.
Part 3: Conjugation of the BTK Ligand, Linker, and CRBN Ligand
-
Conjugation of Linker to CRBN Ligand:
-
The amino group of the CRBN ligand can be reacted with a linker containing a carboxylic acid group using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Alternatively, the linker can be attached via other compatible chemical reactions depending on the functional groups present.
-
-
Conjugation of the Linker-CRBN Ligand to the BTK Ligand:
-
The BTK inhibitor should possess a functional group (e.g., a primary amine, a carboxylic acid, or a halide) that allows for the attachment of the linker.
-
The final conjugation step will involve reacting the linker-CRBN ligand intermediate with the BTK inhibitor warhead, again using appropriate coupling or substitution chemistry.
-
-
Purification:
-
The final PROTAC BTK Degrader-12 should be purified using flash column chromatography or preparative HPLC to achieve high purity.
-
The structure and purity of the final compound should be confirmed by LC-MS and NMR spectroscopy.
-
Application Notes and Protocols for E3 Ligase Ligand 51 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 51 is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This ligand is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome. This compound serves as the CRBN-recruiting moiety in these chimeric molecules, enabling the degradation of a wide array of proteins implicated in various diseases.
These application notes provide detailed protocols for utilizing PROTACs synthesized with this compound in key cell-based assays to characterize their efficacy and mechanism of action.
Signaling Pathway of PROTAC Action
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Quantitative Data Summary
The efficacy of PROTACs incorporating this compound can be quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize representative data for various CRBN-based PROTACs against different targets in diverse cell lines.
Table 1: Degradation Potency (DC50) of CRBN-Based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Citation |
| BRD4 | dBET6 | HEK293 | ~10 | [1] |
| BRD4 | ARD-266 | LNCaP | 0.5 | [2] |
| BRD4 | ARD-266 | VCaP | 1.0 | [2] |
| STAT3 | SD-36 | SU-DHL-1 | 28 | [3] |
| STAT3 | SD-36 | MOLM-16 | 60 | [3] |
| Mcl-1 | C3 | HeLa | 700 | [3] |
| Bcl-2 | C5 | HeLa | 3000 | [3] |
| CDK6 | CP-10 | U251 | 2.1 | [3] |
| BRD9 | Compound B6 | VHLF-1 | 1 | [2] |
| BRD9 | Compound E32 | VHLF-1 | 1 | [2] |
| CRBN | TD-165 | HEK293T | 20.4 | [4] |
| CRBN | TD-158 | HEK293T | 44.5 | [4] |
Table 2: Maximum Degradation (Dmax) of CRBN-Based PROTACs
| Target Protein | PROTAC | Cell Line | Dmax (%) | Citation |
| CDK6 | CP-10 | U251 | 89 | [3] |
| CRBN | TD-165 | HEK293T | 99.6 | [4] |
| CRBN | TD-158 | HEK293T | 97.1 | [4] |
Experimental Protocols
Protocol 1: Target Protein Degradation Analysis by Western Blot
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[5][6]
Materials:
-
Cell line of interest
-
Complete cell culture medium and supplements
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 4, 8, 16, 24 hours).[5] Include a vehicle-only control.
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate with primary antibodies against the target protein and a loading control overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Protocol 2: In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[6][8][9]
A. Immunoprecipitation and Western Blot
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and time. Include a control treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to harvest to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Western Blot:
-
Wash the beads and elute the protein complexes.
-
Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
-
B. NanoBRET™ Ubiquitination Assay
This is a live-cell, proximity-based assay to detect PROTAC-induced ubiquitination.[8]
Materials:
-
HEK293 cells
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-ubiquitin (acceptor).
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer capable of measuring NanoBRET™ signals
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-ubiquitin plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates proximity between the target protein and ubiquitin, signifying ubiquitination.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target protein within the complex environment of the cell.[10][11][12] Ligand binding can stabilize a protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer
-
Western blot materials (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.
-
Heating:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature point by Western blot.
-
Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the PROTAC indicates target engagement.
-
Troubleshooting and Considerations
-
Hook Effect: At very high concentrations, PROTACs can form binary complexes with the target protein and E3 ligase separately, which inhibits the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve. It is crucial to test a wide range of concentrations to observe this effect.[13]
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If no degradation is observed, assess the compound's ability to enter the cell.[13]
-
Off-Target Effects: CRBN ligands can induce the degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3). It is important to perform proteome-wide analysis to assess the selectivity of the PROTAC.[13]
-
Controls are Critical: Always include a negative control PROTAC (e.g., with an inactive E3 ligase ligand) and co-treatment with a proteasome inhibitor to confirm that the observed degradation is specific and dependent on the proteasome.[14][15]
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ubiquitination Assay with Cereblon (CRBN) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] This complex plays a crucial role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2] The substrate specificity of CRBN can be modulated by small molecules, known as CRBN ligands. These ligands fall into two main categories: "molecular glues" like thalidomide and its analogs (immunomodulatory drugs or IMiDs), and Proteolysis Targeting Chimeras (PROTACs).[2][3]
These ligands function by inducing the formation of a ternary complex between CRBN, the target protein (also known as a neosubstrate), and the ligand itself.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[2][4] The resulting polyubiquitin chain, typically linked through Lys48, acts as a signal for proteasomal degradation.[4]
The in vitro ubiquitination assay is a powerful, reconstituted biochemical tool used to directly measure the ability of a CRBN ligand to promote the ubiquitination of a target protein.[2] This cell-free system provides a clear, mechanistic validation of a compound's activity by assembling the core components of the ubiquitination cascade:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D3, UBE2G1)[5]
-
E3 Ligase Complex (CRL4-CRBN)
-
Ubiquitin (Ub)
-
Target Protein of Interest (POI)
-
ATP (as an energy source)
-
CRBN Ligand (the compound being tested)
This assay is fundamental in drug discovery for confirming the mechanism of action of novel degraders, quantifying their efficiency, and troubleshooting cell-based assay results.[2]
Signaling Pathway
CRBN ligands act as molecular bridges, hijacking the cell's natural protein degradation machinery. The ligand binds to CRBN, altering its surface to create a binding site for a target protein that would not normally be recognized. This induced proximity allows the CRL4-CRBN E3 ligase to catalyze the attachment of ubiquitin chains to the target, marking it for destruction.
Caption: CRBN ligand-mediated ubiquitination and degradation pathway.
Experimental Protocols
Workflow Overview
The experimental process involves the careful assembly of purified components on ice, initiation of the enzymatic reaction by adding ATP and warming to physiological temperature, and subsequent termination and analysis by Western blot to visualize the ubiquitination of the target protein.
References
- 1. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Ternary Complex Formation Assays for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[4][5][6] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[6][7] This dual binding facilitates the formation of a key "ternary complex" consisting of the POI, the PROTAC, and the E3 ligase.[4][5][8]
The formation, stability, and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[] A stable and productive complex brings the E3 ligase into close proximity with the target, enabling the transfer of ubiquitin to the POI.[5][6] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[5][6][7] Therefore, accurately characterizing the ternary complex is a cornerstone of modern PROTAC drug discovery and optimization.[10]
These application notes provide an overview and detailed protocols for several key biophysical and cellular assays used to measure and characterize PROTAC-induced ternary complex formation.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to act as a molecular bridge, inducing proximity between two proteins that do not naturally interact. This induced proximity initiates a catalytic cycle of target ubiquitination and degradation.
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can provide quantitative insights into the formation, affinity, stability, and thermodynamics of the ternary complex.[11] These assays are essential for understanding structure-activity relationships (SAR) and guiding the rational design of PROTACs.[1]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time binding interactions by detecting changes in the refractive index at the surface of a sensor chip.[] For PROTACs, one protein (typically the E3 ligase) is immobilized on the chip, and the binding of the PROTAC and the second protein (the POI) is measured sequentially.[12][13] This method allows for the determination of binding affinities (K D), association rates (k on ), and dissociation rates (k off ) for both binary and ternary interactions.[1][14]
Experimental Protocol: SPR Analysis of MZ1-induced Brd4 BD2 /VHL Complex
This protocol is adapted from literature to characterize the well-studied MZ1 PROTAC, which recruits the second bromodomain of Brd4 (Brd4 BD2 ) to the von Hippel-Lindau (VHL) E3 ligase.[11][14][15]
-
Protein Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VBC) complex and the Brd4 BD2 protein. Ensure high purity (>95%) and monodispersity.
-
Prepare a stock solution of MZ1 PROTAC in 100% DMSO.
-
-
Immobilization:
-
Use a Biacore instrument with a Series S CM5 or similar sensor chip.
-
Immobilize an anti-tag antibody (e.g., anti-GST or anti-His) using standard amine coupling chemistry if proteins are tag-purified. Alternatively, directly immobilize one of the protein partners. Immobilizing the E3 ligase is a common strategy.[12]
-
Capture the His-tagged VBC complex on the chip surface to a level of ~200-400 Resonance Units (RU).
-
-
Assay Buffer:
-
Use a suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1-2% DMSO.
-
-
Binary Affinity Measurement (MZ1 to VHL):
-
Prepare a serial dilution of MZ1 in running buffer (e.g., 1 µM down to low nM concentrations).
-
Inject the MZ1 dilutions over the immobilized VBC surface.
-
Use a multi-cycle or single-cycle kinetics approach. Given the potentially slow off-rates for ternary complexes, single-cycle kinetics can be advantageous.[15]
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine K D , k on , and k off .
-
-
Ternary Complex Affinity Measurement:
-
Prepare a serial dilution of MZ1 in running buffer as before.
-
To each MZ1 dilution, add a constant, near-saturating concentration of Brd4 BD2 (e.g., 500 nM).
-
Inject the MZ1 + Brd4 BD2 mixtures over the immobilized VBC surface.
-
Fit the data to determine the apparent K D for the ternary complex formation.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α), which quantifies the effect of the protein-protein interaction on the PROTAC's binding affinity.[12]
-
α = (K D of binary PROTAC-E3 binding) / (K D of ternary complex formation)
-
An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein. An α < 1 indicates negative cooperativity.
-
Quantitative Data Summary (SPR)
| System Components | Interaction Type | K D (nM) | Cooperativity (α) | Reference |
| MZ1 + VHL | Binary | 29 | N/A | [11][15] |
| MZ1 + Brd4 BD2 | Binary | 1 | N/A | [11][15] |
| VHL + (MZ1 + Brd4 BD2 ) | Ternary | ~1.1 | 26 | [15] |
| BRD-5110 + CRBN | Binary | ~3000 | N/A | [11][15] |
| BRD-5110 + PPM1D | Binary | 1 | N/A | [11][15] |
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., AF488 or d2) when they are brought close together by a binding event.[16][17] In the context of PROTACs, the POI and E3 ligase are labeled with the donor and acceptor, respectively (often via tagged proteins and fluorophore-conjugated antibodies). Ternary complex formation induced by the PROTAC brings the fluorophores into proximity, resulting in a FRET signal.[18][19]
Experimental Protocol: TR-FRET for BRD/PROTAC/CRBN Complex
This protocol is a generalized procedure based on published methods for assessing PROTACs that recruit bromodomain-containing proteins to the Cereblon (CRBN) E3 ligase.[16][19][20][21]
-
Reagents and Proteins:
-
GST-tagged POI (e.g., GST-BRD2(BD1)).
-
His-tagged E3 ligase complex (e.g., His-CRBN/DDB1).
-
Terbium (Tb)-conjugated anti-GST antibody (Donor).
-
AlexaFluor 488 (AF488)-conjugated anti-His antibody (Acceptor).
-
PROTAC of interest (e.g., dBET1), serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
-
Assay Procedure:
-
Work in a low-volume 384-well plate suitable for fluorescence readings.
-
Prepare a master mix of the POI and E3 ligase in assay buffer at optimal concentrations (e.g., 5-10 nM each, requires optimization).[16]
-
Add 10 µL of the protein master mix to each well.
-
Add 50 nL of serially diluted PROTAC or DMSO control to the wells.
-
Prepare a detection mix containing the Tb-anti-GST and AF488-anti-His antibodies in assay buffer (e.g., 1-2 nM each, requires optimization).
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60-180 minutes, protected from light.[19]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision).
-
Excitation: ~340 nm.
-
Emission: Read at two wavelengths: 665 nm (Acceptor/FRET signal) and 620 nm (Donor signal). Use a time-delay (e.g., 60 µs) to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the log of the PROTAC concentration.
-
The resulting data typically forms a bell-shaped or "hook" curve.[4][18] The peak of the curve represents the maximal ternary complex formation. The descending part of the curve at high PROTAC concentrations is due to the formation of binary complexes (POI-PROTAC and E3-PROTAC) that prevent ternary complex formation.[22][23]
-
Potency can be compared by the concentration required to achieve 50% of the maximal signal (EC 50 ) on the ascending part of the curve.
-
Quantitative Data Summary (TR-FRET)
| PROTAC | Target/E3 | Max Signal (Relative) | EC 50 (nM) | Reference |
| dBET1 | BRD2(BD1)/CRBN | 100% | ~30 | [16][19] |
| PROTAC Degrader-1 | BRD2(BD1)/CRBN | ~90% | ~50 | [16][19] |
| PROTAC Degrader-2 | BRD2(BD1)/CRBN | ~40% | ~200 | [16][19] |
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[] For PROTACs, ITC can be used to definitively measure cooperativity by comparing the thermodynamics of binary and ternary interactions.[18]
Experimental Protocol: ITC Analysis of VHL/MZ1/Brd4 BD2
-
Sample Preparation:
-
Dialyze all proteins (VBC complex, Brd4 BD2 ) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the PROTAC (MZ1) in the final dialysis buffer, ensuring complete solubilization. Matched buffer between the syringe and cell is critical.
-
Degas all solutions immediately before use.
-
-
Binary Titration (MZ1 into VBC):
-
Fill the ITC cell (e.g., 200 µL) with VBC complex (e.g., 10-20 µM).
-
Fill the injection syringe (e.g., 40 µL) with MZ1 (e.g., 100-200 µM).
-
Perform a series of small injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
Analyze the integrated heat data by fitting to a one-site binding model to obtain K D and ΔH.
-
-
Ternary Titration (VBC into Brd4 BD2 + MZ1):
-
Fill the ITC cell with Brd4 BD2 (e.g., 10-20 µM) and a near-saturating concentration of MZ1 (e.g., 20-30 µM). This pre-forms the Brd4-MZ1 binary complex.
-
Fill the injection syringe with VBC complex (e.g., 100-200 µM).
-
Perform the titration as described above.
-
The resulting K D represents the affinity of VBC to the pre-formed Brd4-MZ1 complex.
-
-
Data Analysis:
-
Calculate cooperativity (α) using the K D values obtained from the binary and ternary experiments.
-
Compare the thermodynamic signatures (ΔH and TΔS) of the interactions to understand the driving forces of complex formation.
-
Quantitative Data Summary (ITC)
| System Components | Interaction Type | K D (nM) | Cooperativity (α) | ΔG (kcal/mol) | Reference |
| MZ1 + VHL | Binary | 66 | N/A | -9.7 | [11][15] |
| MZ1 + Brd4 BD2 | Binary | 4 | N/A | -11.5 | [11][15] |
| VHL + (MZ1 + Brd4 BD2 ) | Ternary | ~4.4 | 15 | -11.4 | [15] |
Cell-Based Assays for Ternary Complex Formation
While biophysical assays using purified proteins are essential for detailed mechanistic studies, cell-based assays provide crucial validation in a more physiologically relevant environment.[24]
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
Principle: NanoBRET is a proximity-based assay designed for use in living cells.[][25] The target protein is endogenously tagged with a small, bright HiBiT tag (part of NanoLuc® luciferase), and cells are engineered to express the LgBiT portion. The E3 ligase (e.g., VHL or CRBN) is expressed as a fusion with HaloTag®.[25][26] Addition of a fluorescent HaloTag® ligand provides the BRET acceptor. When a PROTAC induces the formation of the ternary complex, the NanoLuc® donor and the HaloTag® acceptor are brought into proximity, generating a BRET signal that can be measured kinetically in live cells.[25][26]
Protocol Outline: NanoBRET™ Assay
-
Cell Culture: Use cells with the POI endogenously tagged with HiBiT (e.g., using CRISPR/Cas9). Transiently transfect these cells with a plasmid encoding the HaloTag®-E3 ligase fusion protein. Plate cells in a white 96- or 384-well assay plate.
-
Labeling: Add the fluorescent HaloTag® ligand (NanoBRET™ 618) and allow it to enter the cells and label the fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Just prior to reading, add the Nano-Glo® Live Cell Substrate.
-
Detection: Immediately measure luminescence at two wavelengths using a plate reader equipped with appropriate filters (Donor filter: 460 nm; Acceptor filter: >610 nm).
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission). Plot the ratio against PROTAC concentration to generate dose-response curves, which are often bell-shaped.[25]
Conclusion
The characterization of the POI-PROTAC-E3 ligase ternary complex is indispensable for the successful development of novel protein degraders. The suite of assays described herein—from high-resolution biophysical techniques like SPR and ITC to physiologically relevant cell-based methods like NanoBRET—provides a powerful toolkit for researchers. By quantitatively assessing the affinity, kinetics, thermodynamics, and cooperativity of ternary complex formation, scientists can gain critical insights into the molecular mechanisms driving protein degradation, enabling the rational design and optimization of the next generation of PROTAC therapeutics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. poly-dtech.com [poly-dtech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Ternary Complex Formation [promega.com]
- 26. bmglabtech.com [bmglabtech.com]
Application Note: Determining the Binding Affinity of Ligand 51 to the E3 Ligase Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), is a critical target in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues.[1][2][3] The binding of small molecule ligands to CRBN can modulate its substrate specificity, leading to the degradation of target proteins implicated in various diseases.[3] Therefore, accurate measurement of the binding affinity of novel ligands to CRBN is essential for the development of new therapeutics. This application note provides detailed protocols for determining the binding affinity of a novel investigational molecule, Ligand 51, to CRBN using three common biophysical techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Signaling Pathway and Mechanism of Action
The CRL4-CRBN E3 ligase complex plays a pivotal role in the ubiquitin-proteasome system. Small molecule ligands, such as immunomodulatory drugs (IMiDs) and their derivatives, bind to a specific pocket in CRBN.[4] This binding event can induce a conformational change in CRBN, creating a neomorphic surface that recruits new protein substrates (neosubstrates) for ubiquitination and subsequent degradation by the proteasome. The affinity of a ligand for CRBN is a key determinant of its potency in inducing the degradation of a target protein.
Caption: CRBN signaling pathway modulation by Ligand 51.
Quantitative Data Summary
The following table summarizes the hypothetical binding affinity data for Ligand 51 to CRBN as determined by Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry. For comparison, representative data for known CRBN binders are also included.
| Compound | Assay Method | KD (nM) | Ki (nM) | IC50 (nM) | Thermodynamic Parameters (ITC) |
| Ligand 51 (Hypothetical) | FP | 185 | |||
| SPR | 150 | ||||
| ITC | 160 | ΔH = -8.5 kcal/mol, -TΔS = -2.5 kcal/mol | |||
| Pomalidomide | FP | 153.9[5] | |||
| Lenalidomide | FP | 268.6[5] | |||
| Thalidomide | FP | 347.2[5] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound, leading to a decrease in the fluorescence polarization signal.
Experimental Workflow:
Caption: Workflow for the FP competition assay.
Materials:
-
Recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY-thalidomide)[5]
-
Ligand 51
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4[6]
-
Black, low-volume 384-well plates
Procedure:
-
Prepare a serial dilution of Ligand 51 in DMSO, and then dilute in Assay Buffer.
-
Add 5 µL of the diluted Ligand 51 to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CRBN/DDB1 complex (final concentration, e.g., 100 nM) to each well.[6]
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add 5 µL of the fluorescent tracer (final concentration, e.g., 8 nM) to all wells.[6]
-
Incubate for an additional 90 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore.
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Ligand 51 concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (Ligand 51) to a ligand (CRBN) immobilized on a sensor surface.[7][8][9]
Experimental Workflow:
Caption: Workflow for the SPR binding assay.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant human CRBN
-
Ligand 51
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the CRBN protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of Ligand 51 in the running buffer.
-
Inject the different concentrations of Ligand 51 over the sensor surface for a defined period to monitor association.
-
Flow running buffer over the surface to monitor the dissociation of the Ligand 51-CRBN complex.
-
Regenerate the sensor surface between each concentration of Ligand 51.
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10][11][12]
Experimental Workflow:
Caption: Workflow for the ITC binding assay.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human CRBN
-
Ligand 51
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Thoroughly dialyze the CRBN protein and dissolve Ligand 51 in the same buffer to minimize heat of dilution effects.
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the Ligand 51 solution into the injection syringe.
-
Perform a series of small, sequential injections of Ligand 51 into the sample cell while monitoring the heat change.
Data Analysis: The integrated heat changes from each injection are plotted against the molar ratio of Ligand 51 to CRBN. The resulting binding isotherm is fitted to a suitable binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding interaction.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for determining the binding affinity of novel ligands, such as Ligand 51, to the E3 ligase CRBN. The complementary nature of Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry allows for a comprehensive characterization of the ligand-protein interaction, which is crucial for advancing the development of CRBN-targeting therapeutics. The hypothetical data for Ligand 51 suggests a high-affinity interaction with CRBN, warranting further investigation into its potential as a molecular glue or as a component of a PROTAC.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Permeability Assays for CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] CRBN (Cereblon) is a widely utilized E3 ligase in PROTAC design.[][4] A critical attribute for the efficacy of a PROTAC is its ability to permeate the cell membrane to engage its intracellular targets.[1][5] Due to their larger size and complex physicochemical properties, assessing the cell permeability of PROTACs is a crucial step in their development.[1][6]
These application notes provide an overview and detailed protocols for key assays used to evaluate the cell permeability of CRBN-based PROTACs.
PROTAC Mechanism of Action: A Cellular Journey
Successful PROTAC-mediated protein degradation is a multi-step process that begins with the PROTAC crossing the cell membrane.[2][5] Once inside the cell, the PROTAC must simultaneously bind to both the target protein and the CRBN E3 ligase, forming a ternary complex.[][8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[9][10] The PROTAC is then released to catalyze further degradation cycles.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of PROTACs
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to In Vivo Evaluation of PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely, offering the potential for a more profound and durable therapeutic effect. The in vivo evaluation of PROTACs is a critical step in their preclinical development, providing essential insights into their efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a whole-organism context.
This document provides a comprehensive guide to the in vivo testing of PROTACs, including detailed protocols for key experiments, a summary of quantitative data from preclinical studies of well-characterized PROTACs, and visualizations of relevant signaling pathways and experimental workflows.
II. Key Animal Models for PROTAC In Vivo Studies
The selection of an appropriate animal model is crucial for the successful in vivo evaluation of PROTACs. The choice depends on the research question, the target protein, and the disease context.
-
Xenograft Models: These are the most common models for evaluating the anti-cancer efficacy of PROTACs. They involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice).
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunocompromised mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.
-
Humanized Mouse Models: These models are engineered to have a humanized immune system or specific human genes (e.g., human E3 ligases like CRBN) to more accurately predict the efficacy and toxicity of PROTACs in humans.
III. Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of representative PROTACs targeting various oncoproteins.
Table 1: In Vivo Efficacy of PROTACs in Xenograft Models
| PROTAC | Target | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | NOD/SCID Mice | MCF7 (Breast Cancer) | 3, 10, 30 mg/kg, oral, once daily | 87-123% | [1][2] |
| NOD/SCID Mice | ST941/HI (ER Y537S PDX) | 10 mg/kg, oral, once daily | 102% | [1] | ||
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Nude Mice | VCaP (Prostate Cancer) | 10 mg/kg, oral, once daily | >100% (regression) | [3] |
| Nude Mice | Enzalutamide-resistant VCaP | 10 mg/kg, oral, once daily | Significant tumor growth inhibition | [3][4] | ||
| ARV-771 | BET Proteins (BRD2/3/4) | Nu/Nu Mice | 22Rv1 (Prostate Cancer) | 30 mg/kg, subcutaneous, once daily | Tumor regression | [5] |
| KRAS G12D Degrader (Compound 8o) | KRAS G12D | BALB/c Nude Mice | AsPC-1 (Pancreatic Cancer) | 50 mg/kg, subcutaneous, once daily or every three days | Significant tumor growth inhibition | [6] |
| HDB-82 | KRAS G12D | Mice | Multiple KRAS G12D models | 10 mg/kg, intravenous, once weekly | Substantial tumor growth inhibition | [7] |
| PI3K/mTOR Degrader (GP262) | PI3K/mTOR | NOD-SCID Mice | MDA-MB-231 (Breast Cancer) | 15 mg/kg, intraperitoneal | 57.8% | [8] |
| NOD-SCID Mice | MDA-MB-231 (Breast Cancer) | 25 mg/kg, intraperitoneal | 79.2% | [8] |
Table 2: In Vivo Pharmacodynamics of PROTACs
| PROTAC | Target | Animal Model | Tissue | Dosing | Maximum Degradation (Dmax) (%) | Reference(s) |
| ARV-471 (Vepdegestrant) | ER | MCF7 Xenograft | Tumor | 3, 10, 30 mg/kg, oral, daily | >90% | [2][9] |
| ARV-110 (Bavdegalutamide) | AR | VCaP Xenograft | Tumor | Efficacious doses | >90% | [3] |
| KRAS G12D Degrader (Compound 8o) | KRAS G12D | AsPC-1 Xenograft | Tumor | 50 mg/kg, s.c. | Reduced protein levels | [6] |
| ARV-771 | AR-V7 | 22Rv1 Xenograft | Tumor | 10 mg/kg, s.c. | Significant reduction | [10] |
Table 3: In Vivo Pharmacokinetics of PROTACs in Mice
| PROTAC | Dose & Route | Cmax (ng/mL) | AUC (h*ng/mL) | Bioavailability (%) | Reference(s) |
| Generic PROTAC | 5 mg/kg, i.p. | 94.1 | - | - | [11] |
| Generic PROTAC | 5 mg/kg, s.c. | 221 | - | - | [11] |
| BWA-522 (AR Degrader) | 10 mg/kg, oral | 376 | 5947 | 40.5 | [12] |
Note: PK parameters are highly dependent on the specific PROTAC, formulation, and animal species.
Table 4: Preclinical Toxicology Observations for a Representative PROTAC in Mice
| Parameter | Dosing | Observation | Reference(s) |
| Body Weight | 50, 150, 300 mg/kg, s.c. | No significant changes | [11] |
| Organ-to-Body Weight Ratio (Heart, Liver, Spleen, Lung, Kidney) | 50, 150, 300 mg/kg, s.c. | No significant changes | [11] |
| Histopathology (Liver, Kidney) | 50, 150, 300 mg/kg, s.c. | No significant changes | [11] |
| Histopathology (Spleen) | 50, 150, 300 mg/kg, s.c. | Increased nucleated cells | [11] |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by PROTACs in oncology.
Experimental Workflows
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Transduction-Mediated Target Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed guide for utilizing lentiviral vectors for the stable expression of target proteins in mammalian cells. This powerful technology is a cornerstone for basic research, drug discovery, and the development of cell-based therapies. Lentiviral vectors offer the distinct advantage of efficiently transducing a wide range of cell types, including both dividing and non-dividing cells, leading to long-term and stable integration of the transgene into the host genome.[1][2]
Modern lentiviral systems are designed with a multi-plasmid strategy to enhance biosafety by separating the viral genes required for replication, rendering the resulting viral particles replication-incompetent.[3][4][5] This document will cover the essential principles of lentiviral vector technology, detailed protocols for virus production and cell transduction, methods for quantifying viral titer, and strategies for optimizing protein expression.
Principles of Lentiviral Vector Systems
Lentiviral vectors are derived from the Human Immunodeficiency Virus (HIV-1), with the pathogenic genes removed and replaced with the gene of interest.[5] The production of replication-incompetent lentiviral particles is typically achieved by transfecting a producer cell line, most commonly HEK293T cells, with a set of plasmids.[6][7]
Key Components of a Lentiviral System:
| Plasmid Component | Key Genes/Elements | Function |
| Transfer Plasmid | Gene of Interest (GOI), Long Terminal Repeats (LTRs), Packaging Signal (Ψ) | Carries the genetic material to be delivered to the target cells. LTRs facilitate integration into the host genome, and the Ψ signal is required for packaging the viral RNA into viral particles.[3][5][8] |
| Packaging Plasmid(s) | gag, pol, rev | Provide the necessary viral proteins for the assembly of the viral particle. gag encodes structural proteins, pol encodes reverse transcriptase and integrase, and rev regulates viral RNA transport.[3][8][9] In third-generation systems, these are often split into two separate plasmids for increased safety.[5][9] |
| Envelope Plasmid | env (e.g., VSV-G) | Encodes the envelope glycoprotein that determines the tropism (the range of host cells that can be infected) of the viral particles. The vesicular stomatitis virus G-protein (VSV-G) is widely used due to its broad tropism.[8][10] |
Experimental Protocols
Production of Lentiviral Particles
This protocol describes the generation of lentiviral particles by transient transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Transfer, packaging, and envelope plasmids
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm syringe filters
-
Sterile conical tubes
Protocol:
Day 0: Seed HEK293T Cells
-
Seed healthy, low-passage HEK293T cells in a 10 cm dish at a density that will result in 40-50% confluency on the day of transfection.[11]
-
Incubate overnight at 37°C with 5% CO2.
Day 1: Transfection
-
In separate tubes, prepare the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's instructions. A common ratio for a three-plasmid system is a 4:3:1 molar ratio of transfer:packaging:envelope plasmid.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[11]
-
Carefully add the transfection complex dropwise to the HEK293T cells.[11]
-
Incubate for 5-8 hours at 37°C.[11]
-
Gently aspirate the medium containing the transfection complexes and replace it with fresh, complete culture medium.[11]
Day 2-3: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.[11][12]
-
Optionally, add fresh complete medium to the cells and collect a second batch of supernatant at 72 hours post-transfection.
-
Filter the collected supernatant through a 0.45 µm filter to remove any cellular debris.[12][13]
-
The filtered viral supernatant can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage.[13]
Workflow for Lentiviral Particle Production
References
- 1. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 2. cd-genomics.com [cd-genomics.com]
- 3. addgene.org [addgene.org]
- 4. Lentiviral vector transduction | Miltenyi Bioindustry [miltenyibioindustry.com]
- 5. cdn.origene.com [cdn.origene.com]
- 6. Lentivirus Vector Purification - CD Formulation [formulationbio.com]
- 7. New Protocol for Lentiviral Vector Mass Production | Springer Nature Experiments [experiments.springernature.com]
- 8. Plasmids for Lentivirus and AAV Manufacturing - Anemocyte [anemocyte.com]
- 9. The Lentivirus System – An Introduction | abm Inc. [info.abmgood.com]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. addgene.org [addgene.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC® Experiments with CRBN Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) E3 ligase ligands. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any degradation of my target protein. What are the common causes and how can I troubleshoot this?
A1: Lack of target protein degradation is a frequent issue. The underlying causes can be multifaceted, ranging from poor compound properties to issues with the cellular machinery. A systematic approach is crucial for diagnosis.
Troubleshooting Workflow for No Target Degradation
Here is a logical workflow to diagnose the absence of PROTAC activity.
Potential Causes and Solutions:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[1]
-
Insufficient Target or CRBN Engagement: The PROTAC may not bind with sufficient affinity to the target protein or CRBN.
-
Troubleshooting: Confirm binary binding affinities using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3]
-
-
Inefficient Ternary Complex Formation: Even if binary binding occurs, the PROTAC may not effectively bridge the target and CRBN to form a stable ternary complex. This is a crucial step for degradation.[4]
-
Lack of Target Ubiquitination: A ternary complex might form, but its geometry may not be productive for the E2 enzyme to transfer ubiquitin to accessible lysine residues on the target protein.[1][3]
-
Troubleshooting: Perform an in vitro ubiquitination assay. If the target is not ubiquitinated, this suggests a problem with the ternary complex geometry, often requiring linker redesign.[1][3] Also, ensure that deubiquitinating enzymes (DUBs) are not removing ubiquitin chains by adding DUB inhibitors to cell lysates.[3]
-
-
Proteasome Inhibition: The ubiquitin-proteasome system (UPS) might be compromised in your cells.
-
Troubleshooting: As a positive control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of your target protein indicates that the degradation machinery was engaged.[3]
-
-
Rapid Protein Synthesis: The rate of new target protein synthesis may be outpacing PROTAC-mediated degradation.[3]
-
Troubleshooting: Co-treat cells with a protein synthesis inhibitor like cycloheximide (CHX) to more accurately measure the degradation rate.[3]
-
-
Insufficient Incubation Time: Protein degradation is a time-dependent process.
-
Troubleshooting: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation time.[3]
-
Q2: My dose-response curve is bell-shaped. What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where target protein degradation decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[3][7] This occurs because excessive PROTAC concentrations favor the formation of non-productive binary complexes (PROTAC:Target or PROTAC:CRBN) over the productive ternary complex (Target:PROTAC:CRBN) required for degradation.[3][7]
Visualizing the Hook Effect
Mitigation Strategies:
-
Comprehensive Dose-Response: Perform a wide dose-response experiment (e.g., from pM to µM) to fully characterize the bell-shaped curve and identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which 50% of maximal degradation is achieved (DC50).[3]
-
Use Lower Concentrations: Operate at or near the "sweet spot" of the dose-response curve to favor the formation of the productive ternary complex.[3]
-
Kinetic Analysis: Analyze the kinetics of degradation at various concentrations to better understand the dynamics of ternary complex formation and dissociation.[3]
Q3: My PROTAC is degrading proteins other than my intended target. How can I improve selectivity?
A3: Off-target effects are a significant concern, especially with CRBN-based PROTACs. The CRBN ligand itself (often a derivative of thalidomide) can act as a "molecular glue," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1).[3][] This can lead to unintended biological consequences.
Strategies to Improve Selectivity:
-
CRBN Ligand Modification: Structural modifications to the phthalimide ring of the CRBN ligand can reduce the degradation of neosubstrates.[3][] Introducing methoxy substitutions or altering the linking position can enhance selectivity.[3][]
-
Linker Optimization: The linker's length, composition, and attachment point are crucial for selectivity.[9][10][11] A well-designed linker orients the target and E3 ligase in a specific way, and favorable protein-protein interactions that stabilize the ternary complex for one target may not exist for others.[6][12] This can confer selectivity even when using a promiscuous warhead.[6][13]
-
Proteomics Profiling: Utilize unbiased, mass spectrometry-based proteomics to get a global view of all proteins degraded by your PROTAC.[3][14] This is the most definitive way to identify off-target effects and guide further optimization.[14][15]
-
Change the E3 Ligase: If selectivity with CRBN cannot be achieved, consider switching to a PROTAC that recruits a different E3 ligase, such as VHL.[1][16] Different ligases have different endogenous substrates and may form distinct off-target complexes.[1]
Q4: My cells have become resistant to my CRBN-based PROTAC. What are the common resistance mechanisms?
A4: Acquired resistance to PROTACs is an emerging challenge. Unlike resistance to traditional inhibitors, which often involves mutations in the drug's binding site on the target protein, PROTAC resistance frequently arises from alterations in the components of the degradation machinery.[17][18]
Mechanisms of Acquired Resistance
Primary Resistance Mechanisms:
-
Mutations or Downregulation of CRBN: This is one of the most common mechanisms.[16] Genetic alterations like missense mutations, frameshifts, or complete gene loss can prevent the PROTAC from engaging the E3 ligase complex.[16][19][20] Downregulation of CRBN protein or mRNA expression is also frequently observed.[16]
-
Genomic Alterations in E3 Ligase Complex Components: Resistance can be caused by genomic alterations that compromise other core components of the Cullin-RING ligase (CRL) complex, not just CRBN itself.[17][18]
-
Target Protein Mutations: While less common than for traditional inhibitors, mutations in the target protein can interfere with PROTAC binding, preventing ternary complex formation.[16]
-
Increased Target Protein Expression: Cells can compensate for PROTAC-mediated degradation by increasing the synthesis rate of the target protein.[16]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PROTAC to sub-therapeutic levels.[16]
Strategies to Overcome Resistance:
-
Switch E3 Ligase: Utilizing a PROTAC that hijacks a different E3 ligase, such as VHL, is often the most effective strategy when CRBN is lost or mutated.[16][17] Cells resistant to a CRBN-based PROTAC often remain sensitive to a VHL-based one, and vice versa.[17]
-
Combination Therapies: Combine the CRBN-based PROTAC with agents that can overcome a specific resistance mechanism, such as an inhibitor of a compensatory signaling pathway.[16]
Quantitative Data Summary
Table 1: Linker Length Optimization for p38α/β Degradation
This table illustrates how linker length is a crucial parameter for PROTAC activity. The data is based on PROTACs designed with an ATP competitive inhibitor for p38α/β and thalidomide analogues to recruit CRBN.[10]
| PROTAC Compound | Linker Composition | Degradation of p38α/β | Reference |
| NR-11a | Short | Potent in human cells, not mouse cells | [9] |
| NR-11b | Medium | Potent in human cells, not mouse cells | [9] |
| NR-11c | Long | Potent degradation in multiple cell lines | [9] |
| NR-7h | (CRBN-based) | Potent degradation (used as positive control) | [9] |
Note: Optimal linker length is highly dependent on the specific target protein, warhead, and CRBN ligand used. The values above are illustrative examples.[9][11]
Table 2: Acquired Resistance to BET-PROTACs
This table shows data from a study where cancer cells developed resistance to BET-PROTACs after chronic treatment. Resistance was specific to the E3 ligase recruited.
| Cell Line | PROTAC Treatment | Target | IC50 Fold Change (Resistant vs. Parental) | Resistance Mechanism | Reference |
| OVCAR8 | Parental | BET proteins | 1x | - | [17] |
| O1R | ARV-771 (VHL-based) | BET proteins | >20x | Compromised VHL E3 ligase complex | [17] |
| O3R | ARV-825 (CRBN-based) | BET proteins | >20x | Compromised CRBN E3 ligase complex | [17] |
Note: The O1R cells, resistant to the VHL-based PROTAC, remained sensitive to the CRBN-based PROTAC (ARV-825), and vice versa for the O3R cells.[17]
Experimental Protocols
Protocol 1: Protein Degradation Assay (Western Blot)
This is the most common method to assess PROTAC efficacy.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. Normalize the target protein signal to the loading control signal.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This in vitro assay measures the formation of the Target:PROTAC:CRBN complex.
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the purified recombinant target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1).[12]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC at their final desired concentrations.[21]
-
Incubation: Incubate for 1 hour at room temperature to allow for ternary complex formation.[21]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).[12]
-
Incubation in Dark: Incubate for 1 hour at room temperature in the dark.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The AlphaLISA signal is proportional to the amount of ternary complex formed.[21]
-
Data Analysis: Plot the signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the hook effect.[21]
Protocol 3: Live-Cell Ternary Complex Assay (NanoBRET®)
This assay measures ternary complex formation inside living cells.
-
Cell Engineering: Create a cell line that expresses the target protein as a fusion with NanoLuc® luciferase (the energy donor). This can be done via transient transfection or stable integration (e.g., using CRISPR/Cas9 to tag the endogenous locus).[4][22]
-
Acceptor Expression: Transfect these cells with a plasmid expressing a HaloTag® fusion of CRBN (the energy acceptor).[4]
-
Labeling and Treatment: Label the HaloTag®-CRBN with a fluorescent ligand. Treat the cells with the PROTAC. A proteasome inhibitor (e.g., MG132) is often added to prevent degradation of the target, which would otherwise lead to loss of the donor signal.[4]
-
Signal Measurement: In the presence of the PROTAC, the NanoLuc®-target and HaloTag®-CRBN are brought into proximity, allowing Bioluminescence Resonance Energy Transfer (BRET) to occur.
-
Data Analysis: The NanoBRET® ratio (acceptor emission/donor emission) is calculated. An increase in this ratio indicates ternary complex formation. This can be measured at a single endpoint or kinetically over time to assess complex stability.[4][22] Simultaneously, the luminescence from the NanoLuc® donor can be measured as an indicator of the target protein level.[4][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. panomebio.com [panomebio.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 20. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
Technical Support Center: Optimizing Linker Length for CRBN-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a CRBN-based PROTAC and why is its length critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, CRBN), and a linker connecting these two elements.[1] The linker's primary function is to position the target protein and CRBN in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN).[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1]
Q2: How does the composition of the linker, beyond its length, affect the performance of a PROTAC?
A2: The chemical composition of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. For example, incorporating hydrophilic moieties like polyethylene glycol (PEG) can enhance solubility, while more rigid structures can improve conformational stability.[] The linker's chemical nature can also impact the stability of the ternary complex and, consequently, the efficiency of degradation.
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help to mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[1][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[1][3] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, where the binding of the first protein increases the affinity for the second. This increased stability of the ternary complex can help to lessen the hook effect.[3]
Troubleshooting Guides
Problem 1: My PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce degradation of the target.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[1] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability.[1] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1] |
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes instead of the productive ternary complex.[1][3]
| Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect. Use lower concentrations of the PROTAC to favor the formation of the ternary complex. |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. Enhance ternary complex cooperativity by designing a linker that creates favorable interactions between the target protein and E3 ligase. A more rigid linker can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[3] |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[4]
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| p38α | CRBN | PEG-based | 15-17 | - | - | [5] |
| ERα | CRBN | PEG-based | 16 | Potent | >90% | [4][6] |
| BRD4 | CRBN | PEG-based | 12 | < 0.5 µM | - | [7] |
| BTK | CRBN | PEG-based | ≥ 4 PEG units | 1-40 | - | [7] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The values presented are illustrative and highly context-dependent.
Experimental Protocols
1. Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
-
Principle: One protein (e.g., CRBN) is fused to a fluorescent acceptor (e.g., HaloTag®), and the other protein (e.g., the target protein) is fused to a luminescent donor (e.g., NanoLuc®). Upon ternary complex formation induced by the PROTAC, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[8]
-
Methodology:
-
Co-express the NanoLuc®-target protein and HaloTag®-CRBN fusion proteins in cells.
-
Label the HaloTag®-CRBN with a fluorescent ligand.
-
Add the NanoLuc® substrate.
-
Treat cells with varying concentrations of the PROTAC.
-
Measure the BRET signal using a plate reader. An increase in the BRET signal indicates ternary complex formation.[8]
-
2. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Principle: This biochemical assay reconstitutes the ubiquitination cascade in a test tube.
-
Methodology:
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1 E3 ligase complex, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
Stop the reaction and analyze the results by Western blot using an antibody specific for the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
-
3. Cellular Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels.
-
Principle: This immunoassay detects the amount of a specific protein in a cell lysate.
-
Methodology:
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Improving solubility of E3 ligase Ligand 51 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with E3 ligase Ligand 51 for in vitro assays. Given that many novel small molecule inhibitors face similar hurdles, these recommendations are based on established principles for enhancing the solubility of poorly soluble compounds in aqueous-based experimental systems.
Troubleshooting Guide: Improving the Solubility of this compound
Issue: Ligand 51 Precipitates Upon Dilution into Aqueous Assay Buffer
Precipitation of a ligand upon dilution from a stock solution (typically in 100% DMSO) into an aqueous buffer is a common issue for hydrophobic small molecules. This can lead to inaccurate and unreliable assay results. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Step 1: Optimize DMSO Concentration
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.[1][2] However, the final concentration of DMSO in the assay should be carefully controlled, as it can affect protein stability and function.[1][2][3]
-
Recommendation: Start by preparing a high-concentration stock solution of Ligand 51 in 100% DMSO. When diluting into your aqueous assay buffer, aim for the lowest final DMSO concentration that maintains ligand solubility, typically between 0.1% and 5%.[1][2] It is crucial to test the tolerance of your specific E3 ligase and other assay components to various DMSO concentrations, as some proteins can be destabilized even at low percentages.[3][4]
Step 2: Employ Co-solvents and Formulation Strategies
If optimizing the DMSO concentration is insufficient, consider using other co-solvents or formulation approaches.
-
Co-solvents: Polyethylene glycol (PEG), particularly PEG3350, and glycerol can be effective in solubilizing hydrophobic compounds and are often compatible with biological assays.[5]
-
pH Adjustment: For ligands with ionizable groups, adjusting the pH of the assay buffer can significantly impact solubility.[6] A pH that favors the charged form of the molecule will generally increase aqueous solubility.
-
Use of Excipients: Surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can aid in solubilization for biochemical assays, but may not be suitable for cell-based assays due to cytotoxicity at higher concentrations.[6]
Step 3: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][8]
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[9] Prepare a stock solution of the cyclodextrin in your assay buffer and then add Ligand 51. The formation of an inclusion complex can enhance the solubility of the ligand.[9][10]
Decision Workflow for Solubility Troubleshooting
Caption: Troubleshooting workflow for Ligand 51 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for in vitro assays?
The assay concentration of DMSO is typically between 0.1% and 5% (v/v).[1][2] However, the ideal concentration is assay-dependent. It is critical to determine the tolerance of your specific E3 ligase and other proteins in the assay, as DMSO can cause protein destabilization.[1][2][3] It is recommended to always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
Q2: Can I use surfactants to improve the solubility of Ligand 51?
For biochemical assays (e.g., enzyme assays), low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can be effective.[6] For cell-based assays, caution is advised as surfactants can be cytotoxic.[6]
Q3: How do I prepare Ligand 51 with cyclodextrins?
To prepare a Ligand 51 solution with cyclodextrins, first dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to make a stock solution. Then, add the powdered Ligand 51 or a concentrated DMSO stock of the ligand to the cyclodextrin solution. Gentle heating or sonication may aid in the formation of the inclusion complex and dissolution.
Q4: My ligand appears to be in solution, but I am getting inconsistent assay results. What could be the cause?
Even if visible precipitation is not observed, poorly soluble compounds can form small aggregates in solution. These aggregates can interfere with assay readouts and lead to inconsistent results. Dynamic light scattering (DLS) can be used to check for the presence of aggregates. Further optimization of the formulation using the strategies described above may be necessary.
Quantitative Data Summary
Table 1: Common Co-solvents and Their Typical Concentration Ranges for In Vitro Assays
| Co-solvent | Typical Concentration Range | Notes |
| DMSO | 0.1% - 5% | Can affect protein stability; always include a vehicle control.[1][2] |
| Polyethylene Glycol (PEG3350) | 1% - 10% | Generally well-tolerated in biological assays.[5] |
| Glycerol | 1% - 20% | Can also act as a cryoprotectant and protein stabilizer.[5] |
| Ethanol | 0.1% - 5% | Use with caution as it can be more denaturing to proteins than DMSO. |
Table 2: Solubility Enhancement of a Model Hydrophobic Compound with HP-β-Cyclodextrin
| HP-β-CD Concentration (mM) | Apparent Aqueous Solubility (µM) | Fold Increase |
| 0 (Control) | 0.5 | 1 |
| 1 | 5 | 10 |
| 5 | 25 | 50 |
| 10 | 60 | 120 |
Note: This table provides illustrative data based on typical solubility enhancements observed for poorly soluble drugs with cyclodextrins. Actual results for Ligand 51 may vary.
Experimental Protocols
Protocol 1: Preparation of Ligand 51 Stock and Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of Ligand 51 powder in 100% DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store at -20°C or -80°C, protected from light.
-
Prepare Intermediate Dilutions: On the day of the experiment, create a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO.
-
Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into the final aqueous assay buffer to achieve the desired final concentrations of Ligand 51. Ensure the final DMSO concentration remains constant across all conditions and is below the tolerance limit of your assay (e.g., <1%).
Experimental Workflow for Ligand Formulation
Caption: Workflow for preparing Ligand 51 solutions.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which a compound precipitates from an aqueous buffer over time when diluted from a DMSO stock.
-
Prepare Ligand Dilution Series: In a 96-well plate, prepare a serial dilution of your high-concentration Ligand 51 stock in DMSO.
-
Dilute into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL). Mix well.
-
Incubate and Read: Incubate the plate at room temperature. Measure the turbidity (absorbance at 620 nm or nephelometry) at various time points (e.g., 0, 1, 2, and 24 hours).
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity over the incubation period.
References
- 1. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-target Effects of CRBN-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with CRBN-based PROTACs?
A1: Off-target effects in CRBN-based PROTACs primarily stem from two sources: the inherent activity of the CRBN E3 ligase binder and the potential for the target-binding warhead to interact with unintended proteins. CRBN ligands, such as derivatives of thalidomide, can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1, SALL4).[][2] This can lead to undesired biological consequences independent of the intended target's degradation. Additionally, the warhead component of the PROTAC may have affinities for other proteins, leading to their unintended degradation.[3]
Q2: What are "neosubstrates" and why are they a concern for CRBN-based PROTACs?
A2: Neosubstrates are proteins that are not natural substrates of the CRBN E3 ligase complex but are recognized and targeted for degradation when a CRBN-modulating agent, like the E3 ligase ligand in a PROTAC, is present.[][4] These agents alter the surface of CRBN, creating a new interface that can bind to proteins, often those containing a specific structural motif like a β-hairpin loop found in some zinc-finger transcription factors.[4][5] The degradation of neosubstrates such as Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1 can lead to significant off-target effects and toxicities, complicating the interpretation of experimental results and potentially limiting the therapeutic window of the PROTAC.[][2]
Q3: How can I experimentally identify off-target effects of my CRBN-based PROTAC?
A3: A comprehensive approach is recommended to identify off-target effects. The cornerstone of this is global proteomics using mass spectrometry (MS).[3][6][7][8] This technique allows for an unbiased comparison of protein abundance in cells treated with the PROTAC versus control-treated cells.[3][7] Proteins that are significantly downregulated are potential off-targets. It's crucial to distinguish direct off-targets from downstream signaling effects.[3] Orthogonal methods like Western blotting should be used to validate the proteomics data for specific proteins of interest.[3][9] Additionally, target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm if the PROTAC directly interacts with the identified off-target protein.[3][9]
Q4: What strategies can be employed to minimize or eliminate off-target effects?
A4: Several strategies can be used to improve the selectivity of CRBN-based PROTACs. These include:
-
CRBN Ligand Modification: Structural modifications to the CRBN ligand can reduce its ability to degrade neosubstrates.[] For example, introducing specific substitutions on the phthalimide ring, such as at the C5 position, has been shown to minimize the degradation of zinc-finger proteins.[10][11] Avoiding hydrogen bond donors connected to the phthalimide ring is another design principle.[][10]
-
Linker Optimization: The composition and length of the linker connecting the warhead and the E3 ligase ligand can significantly influence the formation and stability of the ternary complex, thereby affecting selectivity.[2]
-
Warhead Optimization: Ensuring the target-binding moiety is highly selective for the intended protein of interest is crucial to prevent engagement with other proteins.
-
Spatiotemporal Control: Advanced strategies involve designing PROTACs that are activated by specific stimuli, such as light (PHOTACs) or tissue-specific enzymes, to restrict their activity to the desired location.[12][13]
Q5: What is the "hook effect" and is it related to off-target effects?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][14] This occurs because excessive PROTAC molecules lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex (target-PROTAC-CRBN) required for degradation.[14][15] While not a direct off-target effect in terms of degrading an unintended protein, the formation of these binary complexes can lead to off-target pharmacology and complicate dose-response analysis.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Unintended degradation of known CRBN neosubstrates (e.g., IKZF1, GSPT1) | The CRBN ligand portion of the PROTAC is acting as a molecular glue, recruiting these proteins for degradation.[][2] | 1. Redesign the CRBN Ligand: Modify the CRBN binder to reduce neosubstrate degradation. Consider substitutions at the C5 position of pomalidomide-based ligands.[10][11] 2. Use a Negative Control: Synthesize a PROTAC with an inactive epimer of the E3 ligase ligand that cannot bind CRBN to confirm the phenotype is due to neosubstrate degradation.[15] |
| Degradation of proteins other than the intended target and known neosubstrates | The warhead of the PROTAC has affinity for other proteins. | 1. Global Proteomics: Perform quantitative mass spectrometry to identify all degraded proteins.[3][8] 2. Target Engagement Assays: Use CETSA to confirm direct binding of the PROTAC to the identified off-targets.[3] 3. Warhead Selectivity Profiling: Test the warhead molecule alone in kinase or binding panels to assess its selectivity. |
| Observed phenotype is stronger than expected from on-target degradation alone | The phenotype may be a result of the combined degradation of the target and one or more off-target proteins.[15] | 1. Validate Off-Targets: Use Western blotting to confirm the degradation of top off-target candidates identified by proteomics.[3] 2. Rescue Experiments: Overexpress a degradation-resistant mutant of the intended target to see if the phenotype is reversed. If not, off-target effects are likely contributing.[15] |
| Cell toxicity at concentrations required for target degradation | Off-target degradation of an essential protein (e.g., GSPT1) or general toxicity from the PROTAC molecule.[][13] | 1. Cell Viability Assay: Determine the cytotoxic concentration of the PROTAC using assays like MTT or CellTiter-Glo.[3] 2. Optimize Concentration: Use the lowest effective concentration that maximizes on-target degradation while minimizing toxicity. 3. Proteomics Analysis: Identify any essential proteins that are being degraded as off-targets. |
| Discrepancy between proteomics data and Western blot results | Differences in assay sensitivity or antibody cross-reactivity in Western blotting.[3] | 1. Confirm Antibody Specificity: Use knockout/knockdown cell lines, if available, to validate antibody specificity.[3] 2. Use Quantitative Proteomics to Guide Antibody Selection: Prioritize validation of off-targets that show robust and significant downregulation in the proteomics data. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with a CRBN-based PROTAC in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC at an optimal concentration and a higher concentration to check for the hook effect. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[3]
-
Cell Lysis and Protein Digestion: After treatment for a specified time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them. Quantify protein concentration, and then digest the proteins into peptides using trypsin.[9]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across different samples in a single MS run.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.[3][9]
-
Data Analysis: Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.[3] Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of the PROTAC to potential off-target proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at the desired concentration. Include a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.[9]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[9]
-
Analysis: Analyze the amount of the specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. Ligand binding stabilizes a protein, leading to a shift in its melting curve to higher temperatures.[9] A shift in the thermal stability of a potential off-target protein in the presence of the PROTAC indicates direct engagement.
Visualizations
References
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chempro-innovations.com [chempro-innovations.com]
- 8. sapient.bio [sapient.bio]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Neosubstrate Degradation with CRBN Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with Cereblon (CRBN) ligands to mitigate unintended neosubstrate degradation.
Frequently Asked Questions (FAQs)
Q1: What are neosubstrates and why are they a concern in targeted protein degradation?
A1: Neosubstrates are proteins that are not the intended target of a bifunctional degrader (like a PROTAC) but are still induced to be degraded. This occurs because the CRBN ligand component of the degrader, often a derivative of thalidomide, can act as a "molecular glue."[1] This glue modifies the surface of the CRBN E3 ligase, causing it to recognize and ubiquitinate endogenous proteins that it normally would not interact with.[2] Common neosubstrates include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and others such as GSPT1 and Casein Kinase 1α (CK1α).[3] The degradation of these off-target proteins can lead to unintended biological consequences and potential toxicities, making their mitigation a critical aspect of developing selective protein degraders.[4]
Q2: What are the primary strategies to reduce the degradation of neosubstrates?
A2: The main strategies focus on modifying the structure of the degrader molecule to alter its interaction with CRBN and reduce the recruitment of neosubstrates. These strategies include:
-
CRBN Ligand Modification: Altering the chemical structure of the CRBN ligand can disrupt the binding interface required for neosubstrate recruitment.[1]
-
Linker Optimization: The length, composition, and attachment point of the linker that connects the CRBN ligand to the target-binding ligand can influence the geometry of the ternary complex (Target-Degrader-CRBN) and sterically hinder the binding of neosubstrates.[5]
-
Target-Specific Interactions: Enhancing the binding affinity and cooperativity between the degrader, the target protein, and CRBN can favor the formation of the desired ternary complex over the neosubstrate-containing complex.
Q3: How does the choice of thalidomide, pomalidomide, or lenalidomide as the CRBN ligand affect neosubstrate degradation?
A3: Pomalidomide and lenalidomide are both analogs of thalidomide and generally exhibit different neosubstrate degradation profiles. For instance, pomalidomide is often more potent at degrading IKZF1 and IKZF3 compared to lenalidomide.[6] Conversely, lenalidomide can induce the degradation of CK1α, while pomalidomide does not.[7] These differences arise from subtle changes in how they bind to CRBN and the resulting surface they create for neosubstrate recognition. The choice of ligand is therefore a critical design parameter for controlling selectivity.
Q4: What is the "hook effect" and how does it relate to neosubstrate degradation?
A4: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[8] While the hook effect is primarily discussed in the context of the intended target, it can also influence neosubstrate degradation. Optimizing the PROTAC concentration to the "sweet spot" of maximal degradation for the intended target can also help minimize off-target effects by avoiding concentrations that might favor neosubstrate complex formation.
Troubleshooting Guides
Issue 1: Significant degradation of neosubstrates (e.g., IKZF1, GSPT1) is observed alongside target degradation.
-
Possible Cause: The CRBN ligand component of your degrader is effectively recruiting neosubstrates.
-
Troubleshooting Steps:
-
Confirm Neosubstrate Degradation: Use Western blotting to confirm the degradation of known neosubstrates (IKZF1, IKZF3, GSPT1) in a dose- and time-dependent manner.
-
Modify the CRBN Ligand: Synthesize and test analogs of your degrader with modified CRBN ligands. For example, altering the substitution pattern on the phthalimide ring can reduce neosubstrate binding.[1]
-
Optimize the Linker:
-
Vary Linker Length: Test a series of degraders with different linker lengths. Sometimes, a shorter or longer linker can create steric hindrance that prevents neosubstrate binding while still allowing for target engagement.
-
Change Linker Attachment Point: Altering the position where the linker is attached to the CRBN ligand can significantly impact neosubstrate degradation.[5]
-
-
Perform Proteomics Analysis: Conduct unbiased mass spectrometry-based proteomics to get a global view of all proteins being degraded by your compound. This will help identify all off-target effects, including unexpected neosubstrates.
-
Issue 2: Attempts to modify the degrader to reduce neosubstrate degradation also abolish on-target degradation.
-
Possible Cause: The modifications are disrupting the overall ability of the PROTAC to form a productive ternary complex with the intended target.
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Use biophysical assays like TR-FRET or AlphaLISA to determine if the modified degraders can still form a ternary complex with the target protein and CRBN. A lack of signal in these assays would indicate that complex formation is compromised.
-
Measure Binding Affinities: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binary binding affinities of your modified degraders to both the target protein and CRBN. A significant loss of affinity for either partner could explain the lack of degradation.
-
Iterative Design: Employ a more systematic and iterative approach to modifying the degrader. Make smaller, more targeted changes to the linker or CRBN ligand and test each new compound for both on-target and off-target degradation.
-
Computational Modeling: Use molecular modeling to predict how different modifications might affect the conformation of the ternary complex and guide the design of new analogs.
-
Data Presentation
Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax) of Pomalidomide and Lenalidomide on Neosubstrates IKZF1 and IKZF3.
| Compound | Neosubstrate | Cell Line | DC50 | Dmax (%) | Citation |
| Pomalidomide | IKZF1 | RPMI 8266 | 13.9 nM | 94.6% | [6] |
| Pomalidomide | IKZF3 | RPMI 8266 | 6.5 nM | 97.4% | [6] |
| Lenalidomide | IKZF1 | RPMI 8266 | >10,000 nM | 45.3% | [6] |
| Lenalidomide | IKZF3 | RPMI 8266 | 142.1 nM | 87.2% | [6] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the protein. Dmax is the maximum percentage of protein degradation observed.
Table 2: Effect of Linker Length on PROTAC Efficacy.
| PROTAC | Linker Length (atoms) | Target Protein | Cell Line | IC50 | Citation |
| PROTAC 11 | 9 | Estrogen Receptor | MCF7 | 140 µM | |
| PROTAC 12 | 12 | Estrogen Receptor | MCF7 | 31 µM | |
| PROTAC 13 | 16 | Estrogen Receptor | MCF7 | 26 µM |
Note: IC50 is the concentration of the PROTAC that results in 50% inhibition of cell viability, which in this case correlates with the degradation of the estrogen receptor.
Experimental Protocols
Protocol 1: Western Blot Analysis of Neosubstrate Degradation
This protocol provides a step-by-step guide for assessing the degradation of neosubstrates in response to treatment with a CRBN-based degrader.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the degrader compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).
-
-
Sample Preparation (Cell Lysis):
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the neosubstrate signal to the loading control signal.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay determines if a degrader can induce the ubiquitination of a neosubstrate in a reconstituted system.
-
Reagents:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
E3 ligase complex (recombinant CRL4-CRBN)
-
Ubiquitin
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
ATP
-
Ubiquitination reaction buffer
-
Degrader compound and vehicle control (DMSO)
-
-
Reaction Setup (25 µL total volume):
-
On ice, combine the following in a microcentrifuge tube (final concentrations are suggestions and may need optimization):
-
E1: 50-100 nM
-
E2: 200-500 nM
-
CRL4-CRBN Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
Neosubstrate: 200-500 nM
-
1X Ubiquitination Reaction Buffer
-
-
Add the degrader compound to the desired final concentration (e.g., 1 µM). Include a DMSO control and a no-ATP control.
-
-
Incubation and Termination:
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands above the unmodified neosubstrate indicates polyubiquitination.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the Neosubstrate-Degrader-CRBN ternary complex.
-
Reagents:
-
Tagged CRBN protein (e.g., His-CRBN)
-
Tagged neosubstrate protein (e.g., GST-IKZF1)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST-Tb, the FRET donor)
-
Fluorescently labeled anti-tag antibody (e.g., anti-His-AF488, the FRET acceptor)
-
Degrader compound
-
Assay buffer
-
-
Assay Procedure (in a 384-well plate):
-
Add the degrader compound at various concentrations to the wells.
-
Add the tagged neosubstrate protein and the tagged CRBN protein.
-
Add the Tb-conjugated donor antibody and the fluorescently labeled acceptor antibody.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
A bell-shaped dose-response curve, where the signal increases and then decreases with increasing degrader concentration, is indicative of ternary complex formation and the hook effect.
-
Mandatory Visualizations
Caption: CRBN-mediated neosubstrate degradation pathway.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for CRBN-Dependent Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRBN-dependent protein degradation, including PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is the role of Cereblon (CRBN) in targeted protein degradation?
A1: Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2][3] In targeted protein degradation, CRBN acts as the substrate receptor that is hijacked by small molecules like PROTACs or molecular glues. These molecules induce a new interaction between CRBN and a target protein of interest, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[4]
Q2: How do I select an appropriate cell line for my CRBN-dependent degradation experiment?
A2: Cell line selection is a critical first step. The ideal cell line should exhibit robust expression of your target protein and sufficient levels of CRBN. It's also important to choose a cell line that is relevant to the biological question you are investigating.[5] You should also consider the growth rate, ease of transfection, and morphology of the cell line for your specific experimental needs.[5]
Q3: How can I check CRBN expression levels in my cell line of choice?
A3: CRBN expression can be assessed at both the mRNA and protein levels. Quantitative PCR (qPCR) can be used to measure CRBN mRNA levels, while Western blotting is a common method to determine CRBN protein expression.[6] Public databases such as The Human Protein Atlas can also provide valuable information on CRBN expression across a wide range of cell lines.[7][8][9][10]
Q4: What are common reasons for a lack of target degradation in a new cell line?
A4: Several factors can contribute to a lack of degradation. Common issues include low or absent CRBN expression in the chosen cell line, poor cell permeability of the degrader molecule, or mutations in the target protein that prevent binding.[6][11] Additionally, the formation of a stable and productive ternary complex (Target-PROTAC-CRBN) is essential for degradation, and issues with this step can also lead to failure.[6]
Q5: What are essential negative controls for a CRBN-dependent degradation experiment?
A5: To ensure the observed degradation is specific and CRBN-dependent, several negative controls are crucial. These include using an inactive version of your degrader (e.g., an epimer that doesn't bind CRBN), co-treatment with a proteasome inhibitor (like MG132) which should rescue the degradation, and using a CRBN knockout cell line where degradation should not occur.[6]
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein.
This is a common issue when testing a CRBN-dependent degrader in a new cell line. The following troubleshooting workflow can help identify the root cause.
Problem 2: The "Hook Effect" is observed in the dose-response curve.
The "hook effect" is characterized by a loss of degradation at high concentrations of the degrader. This occurs because at high concentrations, the degrader is more likely to form binary complexes (degrader-target or degrader-CRBN) rather than the productive ternary complex.[12]
Solution: To avoid the hook effect, it is essential to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration that maximizes degradation.
Quantitative Data
Table 1: Relative CRBN mRNA Expression in Common Cancer Cell Lines
The following table summarizes the relative mRNA expression levels of CRBN in a selection of commonly used cancer cell lines, as reported in The Human Protein Atlas. Expression is given in normalized Transcripts Per Million (nTPM). Higher nTPM values indicate higher mRNA expression.
| Cell Line | Cancer Type | CRBN mRNA Expression (nTPM) |
| HEK293T | Embryonic Kidney | 25.8 |
| HeLa | Cervical Cancer | 18.2 |
| A549 | Lung Cancer | 15.6 |
| MCF7 | Breast Cancer | 12.9 |
| Jurkat | T-cell Leukemia | 22.1 |
| K562 | Chronic Myelogenous Leukemia | 28.4 |
| HCT116 | Colorectal Carcinoma | 19.5 |
| PC-3 | Prostate Cancer | 14.7 |
| U-2 OS | Osteosarcoma | 16.3 |
| THP-1 | Acute Monocytic Leukemia | 30.1 |
Data is sourced from The Human Protein Atlas and is intended for comparative purposes. Actual expression levels can vary depending on cell culture conditions and passage number.[8][9]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with a CRBN-dependent degrader.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[12] Treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[12] Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[12]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex (Target-PROTAC-CRBN) in cells.
Materials:
-
Cell lysis buffer for IP (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your degrader and a vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.[13]
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.[13]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C.[13]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate.[13]
-
Washing: Pellet the beads and wash them multiple times with ice-cold wash buffer.[13]
-
Elution: Elute the protein complexes from the beads.[13]
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein and CRBN to confirm their co-precipitation.[13]
Protocol 3: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated upon treatment with the degrader.
Materials:
-
Proteasome inhibitor (e.g., MG132)
-
Stringent cell lysis buffer (e.g., RIPA buffer)
-
IP reagents as in Protocol 2
-
Anti-ubiquitin primary antibody
Methodology:
-
Cell Treatment: Treat cells with the degrader. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a stringent buffer to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the membrane with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear in the degrader-treated sample indicates successful ubiquitination of the target protein.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of a compound to its target protein in intact cells.[14]
Materials:
-
PCR tubes or 96-well plates
-
Thermocycler
-
Cell lysis buffer with protease inhibitors
-
Western blot or ELISA reagents
Methodology:
-
Cell Treatment: Treat one aliquot of cells with the degrader and another with a vehicle control.[14]
-
Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C). Heat the samples for a set time (e.g., 3 minutes).[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.[14]
-
Analysis of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins. Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve for the degrader-treated sample compared to the control indicates target engagement.[14]
References
- 1. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 9. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Stability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PROTAC stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for PROTAC instability in cell culture media?
PROTACs can exhibit instability in aqueous environments like cell culture media through several mechanisms:
-
Hydrolysis: Certain chemical groups within the PROTAC molecule, particularly in the E3 ligase ligand or the linker, can be susceptible to hydrolysis. For instance, ligands derived from thalidomide and its analogs can undergo hydrolysis under physiological conditions.[1] This can lead to the degradation of the PROTAC and a loss of its biological activity.[1]
-
Metabolic Degradation: Cell culture media, especially when supplemented with serum, contains enzymes that can metabolize PROTACs.[1] Key metabolic enzymes include Cytochrome P450s (CYPs) and aldehyde oxidases, which are primarily found in the liver but can also be present in blood and other tissues.[1] This metabolic activity can significantly reduce the effective concentration of the active PROTAC over the course of an experiment.[1]
-
Poor Solubility and Aggregation: Due to their high molecular weight and often lipophilic nature, many PROTACs have low aqueous solubility.[1][2] This can lead to precipitation or aggregation in cell culture media, reducing the concentration of monomeric, active PROTAC available to cells.[1]
-
Oxidation: Some functional groups within the PROTAC structure can be prone to oxidation, another form of chemical degradation that can occur in the complex environment of cell culture media.
Q2: My PROTAC isn't causing degradation of the target protein. Could this be a stability issue?
Yes, instability is a common cause for a lack of PROTAC activity. If your PROTAC is degrading in the cell culture medium, its concentration may fall below the level required to form the productive ternary complex (Target Protein-PROTAC-E3 Ligase) needed for ubiquitination and subsequent degradation.[3] It is crucial to assess the stability of your PROTAC in the specific medium and over the time course of your experiment to rule this out.[3]
Q3: How does the linker component of a PROTAC affect its stability?
The linker is a critical determinant of a PROTAC's stability.[1][4] Its length, chemical composition, and rigidity influence several key properties:
-
Metabolic Stability: The linker is often a primary site for metabolic modification.[1] Long, flexible alkyl or polyethylene glycol (PEG) chains can be more susceptible to metabolism.[1] Incorporating more rigid structures, such as cyclic linkers or aromatic rings, can enhance metabolic stability.[1][5][]
-
Chemical Stability: Certain linker chemistries are inherently more stable. For example, triazole-containing linkers, often formed via "click chemistry," are known for their metabolic stability.[5][]
-
Physicochemical Properties: The linker's characteristics also impact the PROTAC's overall solubility and permeability.[1] PEG linkers can improve solubility, while more lipophilic alkyl chains may enhance cell permeability.[4][5]
Q4: Can serum in the cell culture media affect my PROTAC's stability?
Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can have a dual effect. On one hand, serum proteins can sometimes help to stabilize PROTACs and prevent precipitation, thereby increasing their apparent solubility.[2] On the other hand, serum contains metabolic enzymes that can degrade PROTACs, reducing their half-life in the culture.[1] The net effect will depend on the specific PROTAC and the concentration of serum used.
Troubleshooting Guides
Problem 1: Inconsistent degradation results between experiments.
Inconsistent results can often be traced back to issues with PROTAC stability and handling.
-
Possible Cause: Degradation of PROTAC stock solutions.
-
Troubleshooting Steps:
-
Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous, high-quality DMSO.[2]
-
Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles, which can introduce moisture and promote degradation.[2]
-
When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium and mix thoroughly immediately to prevent precipitation.[2]
-
Avoid storing diluted PROTAC solutions in aqueous media.[2]
-
-
Possible Cause: Variable cell culture conditions affecting protein expression or the ubiquitin-proteasome system.
-
Troubleshooting Steps:
Problem 2: PROTAC appears to be inactive or shows low potency.
If your PROTAC is not inducing degradation of the target protein, consider the following troubleshooting workflow.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[3]
Problem 3: Suspected rapid metabolic degradation of the PROTAC.
If you suspect your PROTAC is being rapidly metabolized, you can confirm this and take steps to address it.
-
Symptoms:
-
Troubleshooting Workflow:
Caption: Workflow for addressing low PROTAC metabolic stability.[1]
Data on PROTAC Stability and Formulation
The stability of a PROTAC is highly dependent on its specific chemical structure. However, general strategies can be employed to improve stability and solubility.
Table 1: Formulation Strategies to Enhance PROTAC Stability and Solubility
| Strategy | Rationale | Potential Outcome |
| Amorphous Solid Dispersions (ASDs) | Embed the PROTAC in a polymer matrix to prevent crystallization and enhance the dissolution rate.[1] | Improved oral absorption and bioavailability. |
| Lipid-Based Formulations (e.g., SNEDDS, LNPs) | Encapsulate the PROTAC in lipid carriers to improve aqueous solubility and in vitro permeability, especially for lipophilic PROTACs.[1][7] | Enhanced cellular uptake and cytosolic delivery.[7] |
| Buffer Optimization | Adjusting pH and ionic strength can alter the charge of the PROTAC and target protein, improving solubility and reducing aggregation.[1] | Reduced precipitation in assay buffers. |
| Inclusion of Additives | Agents like glycerol, PEG, or non-denaturing detergents (e.g., Tween-20) can help stabilize the protein and prevent aggregation.[1] | Improved stability during experiments. |
Table 2: Linker Modifications to Improve PROTAC Stability
| Linker Modification | Rationale | Potential Outcome |
| Incorporate Cyclic Structures | Piperazine, piperidine, or other cycloalkane structures introduce rigidity, which can improve metabolic stability and water solubility.[5][8] | Increased half-life in metabolic assays. |
| Use of Triazole Moieties | The triazole ring, often introduced via click chemistry, is metabolically stable and can reduce oxidative degradation.[5][] | Enhanced in vivo stability. |
| Introduce Basic Nitrogen Groups | Adding groups like pyridinyl or piperazinyl into the linker can increase the overall solubility of the PROTAC molecule.[1][9] | Improved solubility in aqueous media. |
| Introduce Intramolecular H-Bonds | Designing the PROTAC to form intramolecular hydrogen bonds can shield labile parts of the molecule, creating a more compact structure that is less accessible to metabolic enzymes.[1][10] | Increased metabolic stability and cell permeability. |
Key Experimental Protocols
Protocol 1: In Vitro PROTAC Stability Assay in Cell Culture Media
-
Objective: To determine the chemical and metabolic stability of a PROTAC in a specific cell culture medium over time.
-
Materials:
-
Test PROTAC compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a stock solution of the PROTAC in DMSO. Spike the PROTAC into pre-warmed cell culture medium to achieve the final desired concentration.
-
Incubation: Incubate the medium containing the PROTAC at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop any enzymatic reactions and precipitate proteins. Vortex and centrifuge the samples.
-
Analysis: Transfer the supernatant to new vials for LC-MS/MS analysis to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the stability profile.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.[1]
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive and negative control compounds (e.g., Verapamil and Warfarin)
-
Acetonitrile with internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a stock solution of the PROTAC and control compounds in DMSO.
-
Reaction Mixture: In a microplate, combine the HLM, phosphate buffer, and the PROTAC solution. Pre-incubate at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.[1]
-
Sample Preparation: Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.[1]
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to calculate the in vitro half-life (t½).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Interpreting Negative Results in Protein Degradation Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides structured troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when a protein degradation experiment does not yield the expected outcome.
Frequently Asked Questions (FAQs)
Q1: My degrader compound is added, but the target protein level is not decreasing. Where should I start troubleshooting?
A1: A lack of degradation is the most common negative result and can stem from multiple points in the degradation pathway. The first step is to systematically verify each component of the process, from compound integrity to cellular machinery. A logical workflow is essential to pinpoint the issue efficiently.[1] Start by confirming the compound's identity and stability, then verify its ability to enter the cell and engage the target protein and the E3 ligase.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} dot
Figure 1: Systematic workflow for troubleshooting a lack of target protein degradation.
Q2: How can I be sure the problem isn't with my Western Blot technique?
A2: Western blotting itself has many potential pitfalls. Before troubleshooting the complex biology of protein degradation, ensure your detection method is robust.
| Issue | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient protein loading. | Quantify protein concentration (e.g., Bradford assay) and load at least 20-30 µg of total protein per lane.[2][3] |
| Poor antibody affinity or wrong antibody. | Use a primary antibody validated for Western Blot. Run a positive control (e.g., lysate from an overexpressing cell line) to confirm antibody performance.[4] | |
| Inefficient protein transfer to the membrane. | Check transfer efficiency with Ponceau S staining. For large proteins (>150 kDa), consider a wet transfer overnight at 4°C with lower methanol content in the buffer.[5] | |
| Protein degradation during sample prep. | Always use fresh samples and add protease inhibitor cocktails to your lysis buffer.[2][5] Keep samples on ice or at 4°C throughout preparation. | |
| Non-Specific Bands | Antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration that maximizes specific signal and minimizes background. |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature. For some antibodies, 5% BSA may work better than non-fat dry milk.[2] | |
| Sample overloading. | Loading too much protein can lead to artifacts. Try loading less protein to see if non-specific bands disappear.[2][6] |
Q3: What is the "hook effect" and how do I know if it's affecting my experiment?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC or molecular glue decreases at higher concentrations. This occurs because the degrader, at excessive concentrations, is more likely to form separate binary complexes (Degrader-Target or Degrader-E3 Ligase) rather than the productive ternary complex (Target-Degrader-E3 Ligase) required for ubiquitination.[7]
To identify a potential hook effect, you must perform a dose-response experiment across a wide range of concentrations (e.g., from low nanomolar to high micromolar). If you observe a bell-shaped curve where degradation is potent at intermediate concentrations but lost at high concentrations, you are likely seeing the hook effect.[7]
Q4: How do I confirm my degrader is engaging the target protein inside the cell?
A4: Target engagement is the critical first step. A degrader that cannot bind its intended target in the complex cellular environment will not be effective. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm intracellular target engagement.[8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[9] A positive thermal shift in the presence of your degrader provides strong evidence of target engagement in a physiologically relevant setting.[8][9]
Troubleshooting Guides & Key Validation Assays
This section provides a deeper dive into the logical progression of troubleshooting and the key experiments required to validate each step of the degradation pathway.
Step 1: Verify Compound and Cellular Access
Before assessing complex biological interactions, confirm your degrader is stable, soluble, and able to reach its target.
| Parameter | Key Question | Recommended Assay(s) | Expected Outcome |
| Compound Integrity | Is my compound what I think it is? Is it stable? | LC-MS, NMR | Correct mass and structure confirmed. |
| Solubility & Stability | Is the compound soluble and stable in my cell culture media? | DLS, HPLC-MS over time | No precipitation observed; no significant compound degradation over the course of the experiment. |
| Cell Permeability | Can the compound cross the cell membrane? | Caco-2 Permeability Assay, Parallel Artificial Membrane Permeability Assay (PAMPA) | Favorable permeability coefficients. |
| Intracellular Target Engagement | Is the compound binding the target protein inside the cell? | Cellular Thermal Shift Assay (CETSA) [8][10] | A dose-dependent increase in the melting temperature (Tm) of the target protein. |
Step 2: Confirm the Mechanism of Action (MOA)
If target engagement is confirmed but degradation is absent, you must verify that the degrader can successfully hijack the ubiquitin-proteasome system.
dot graph LR { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];
} dot
Figure 2: Simplified mechanism of action for a heterobifunctional degrader.
Assay 1: Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
This assay determines if the degrader can successfully bridge the target protein and the E3 ligase.
-
Objective: To pull down the target protein and see if the E3 ligase comes with it, only in the presence of the degrader.
-
Procedure:
-
Treat cells with the degrader and a proteasome inhibitor (like MG132) to prevent the degradation of the target.[1]
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubate the lysate with an antibody specific to your target protein that is immobilized on beads.
-
Wash away non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western Blot, probing for both the target protein and the specific E3 ligase (e.g., VHL, CRBN).
-
-
Expected Result: The E3 ligase is detected only in the sample treated with the degrader, confirming the formation of the ternary complex.
Assay 2: Target Ubiquitination
This assay provides direct evidence that the target protein is being tagged for destruction.
-
Objective: To detect the presence of poly-ubiquitin chains on the immunoprecipitated target protein.
-
Procedure:
-
Perform an immunoprecipitation for your target protein as described above, after treating cells with the degrader and a proteasome inhibitor.
-
Run the eluate on a Western Blot.
-
Probe the blot with an antibody that specifically recognizes ubiquitin.
-
-
Expected Result: A high-molecular-weight smear or a "ladder" of bands will appear above the band for your target protein in the degrader-treated sample. This indicates the covalent attachment of multiple ubiquitin molecules.
Assay 3: Proteasome Dependence
This is a critical control to prove the protein loss is due to proteasomal degradation.
-
Objective: To show that inhibiting the proteasome rescues the degradation of the target protein.
-
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) for 1-2 hours.
-
Add your degrader compound and incubate for the desired time.
-
Harvest cell lysates and analyze target protein levels via Western Blot.
-
-
Expected Result: The degradation of the target protein observed with the degrader alone should be significantly reduced or completely blocked in the cells pre-treated with the proteasome inhibitor.[11]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. This protocol uses Western Blotting for detection.[9]
-
Materials:
-
Cells expressing the target protein.
-
Degrader compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Equipment for Western Blotting.
-
-
Methodology:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the degrader or vehicle for 1-2 hours.
-
Harvesting: Wash cells with PBS, then harvest by scraping into PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze these samples by Western Blot, probing for the target protein.
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift of the melting curve to the right in degrader-treated samples indicates target stabilization and engagement.[9]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
-
Principle: An antibody against a "bait" protein is used to pull down the protein and any associated binding partners from a lysate.[12][13]
-
Materials:
-
Cell lysate prepared under non-denaturing conditions (e.g., using a Tris-based buffer with mild detergents like NP-40).
-
IP-validated antibody against the target protein ("bait").
-
Protein A/G magnetic beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
-
Methodology:
-
Pre-clear Lysate: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer. If using SDS-PAGE loading buffer, boil the sample for 5-10 minutes to release the proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western Blot, probing for the bait protein (target) and the expected interacting partner ("prey," e.g., the E3 ligase).
-
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Ternary Complex Stability for Efficient Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ternary complex stability for efficient protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of targeted protein degradation?
A1: A ternary complex is a crucial intermediate in targeted protein degradation, consisting of the target Protein of Interest (POI), a bifunctional degrader molecule (like a PROTAC), and an E3 ubiquitin ligase.[1][2] The formation of this complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target, which marks it for degradation by the proteasome.[1][3]
Q2: Why is ternary complex stability important for degradation efficiency?
A2: The stability of the ternary complex is a critical determinant of degradation efficiency. A more stable complex increases the likelihood of successful ubiquitination of the target protein before the complex dissociates.[4] However, a highly stable complex is not always a prerequisite for degradation, as even transiently formed complexes can be sufficient to drive the catalytic process of ubiquitination.[5]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the degrader molecule.[6] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[6][7] To mitigate the hook effect, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6] Designing PROTACs with high positive cooperativity can also help reduce the hook effect by stabilizing the ternary complex over the binary ones.[6][8]
Q4: How does the linker component of a PROTAC influence ternary complex stability?
A4: The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC plays a crucial role in the stability and geometry of the ternary complex.[3][9] An optimal linker length is essential; a linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together for efficient ubiquitination.[3][10] The composition of the linker, including its rigidity and hydrophilicity, also impacts the PROTAC's properties and the conformation of the ternary complex.[9][10]
Q5: What is "cooperativity" in ternary complex formation?
A5: Cooperativity refers to the influence that the binding of one protein (e.g., the target) has on the binding of the other protein (e.g., the E3 ligase) to the PROTAC.[8] Positive cooperativity, where the formation of the ternary complex is favored over the binary complexes, is generally desirable for efficient degradation.[11] The cooperativity factor (alpha, α) quantifies this effect.[11][12]
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation Observed
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bring the target protein and E3 ligase together.[6] Confirm binary engagement with both the target and E3 ligase separately using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8] Then, assess ternary complex formation directly using techniques such as TR-FRET or AlphaLISA.[5][6] |
| Poor Cell Permeability | PROTACs are often large molecules and may not efficiently cross the cell membrane.[6][13] Modify the linker to improve physicochemical properties or employ strategies like prodrugs.[6] Use cellular target engagement assays like CETSA or NanoBRET to confirm intracellular activity.[5][6] |
| Low Protein Expression | Insufficient levels of the target protein or the E3 ligase in the chosen cell line can limit degradation.[5] Verify expression levels of both proteins using Western Blotting.[5] |
| Incorrect E3 Ligase Choice | The selected E3 ligase may not be expressed at sufficient levels or be appropriate for the target protein in the specific cellular context.[6] Consider testing PROTACs that recruit different E3 ligases (e.g., switching from a VHL-based to a CRBN-based recruiter).[3][6] |
| "Unproductive" Ternary Complex | A stable ternary complex may form, but in a conformation that is not optimal for ubiquitination.[11] This can be due to the linker's length or attachment points.[11] Perform in-cell or in vitro ubiquitination assays to confirm if the target is being ubiquitinated.[6][14] |
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Troubleshooting Step |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[5] The cellular context can stabilize weak or transient interactions.[5] |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cells.[5] Evaluate compound stability using LC-MS/MS in relevant media and cell lysates.[5] |
| Cellular Factors | Factors like cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.[6] Standardize cell culture conditions, including passage number and seeding densities.[6] |
Issue 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding | The PROTAC may be degrading proteins other than the intended target.[6][15] |
| Intrinsic Activity of Ligands | The E3 ligase recruiter itself might have independent biological activities.[15] For example, pomalidomide-based recruiters can lead to off-target degradation of zinc-finger proteins.[15][16] |
| Global Proteome Perturbation | High PROTAC concentrations could saturate or alter the normal functioning of the ubiquitin-proteasome system.[15] |
To address off-target effects, consider the following:
-
Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest.[6]
-
Modify the Linker: Systematically vary the linker length and composition to enhance selectivity.[6]
-
Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates and may produce different off-target profiles.[6]
-
Conduct Global Proteomics: Use techniques like mass spectrometry-based proteomics to get a comprehensive view of protein level changes after PROTAC treatment to identify unintended targets.[6][15]
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a general method for assessing ternary complex formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
TR-FRET donor-labeled antibody (e.g., anti-His-Europium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-APC)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a suitable microplate.
-
Incubate the plate to allow for the formation of the ternary complex.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate to allow for antibody binding to the tagged proteins.
-
Measure the TR-FRET signal on a compatible plate reader.
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the hook effect.[3]
Protocol 2: Cellular Degradation Assay (Western Blot)
This protocol describes how to quantify the reduction in cellular target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include vehicle and proteasome inhibitor controls.[17]
-
Lyse the cells and determine the protein concentration of each sample.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies for the target protein and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using an ECL substrate.[17]
Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[18]
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. syngeneintl.com [syngeneintl.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. nanotempertech.com [nanotempertech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating Target Protein Degradation: E3 Ligase Ligand 51 (CRBN) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of targeted protein degradation utilizing E3 ligase Ligand 51, a Cereblon (CRBN) ligand, against alternative E3 ligase-recruiting strategies. We present supporting experimental data, detailed protocols for validation assays, and visualizations to aid in the design and evaluation of potent and selective protein degraders.
Introduction to Targeted Protein Degradation and E3 Ligase Ligands
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the heart of this technology. They consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential. While over 600 E3 ligases are known, only a handful have been effectively harnessed for PROTAC design. Among the most utilized are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases. This compound is a ligand for CRBN and is utilized in the synthesis of PROTACs such as BTK Degrader-12.
Comparison of CRBN and VHL E3 Ligase Recruiters
The selection between a CRBN-based PROTAC, such as one synthesized with Ligand 51, and a VHL-based PROTAC involves a trade-off between various factors including degradation efficiency, selectivity, and the specific cellular context.
| Feature | CRBN-based PROTACs (e.g., using Ligand 51) | VHL-based PROTACs |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic cells. | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels. |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm. | Predominantly cytoplasmic. |
| Degradation Kinetics | Generally exhibit fast turnover rates, advantageous for rapidly dividing cells. | Form more stable and long-lived ternary complexes, suitable for more stable target proteins. |
| Selectivity | Can sometimes exhibit off-target degradation of endogenous CRBN substrates (neosubstrates). | Generally considered to have a narrower substrate scope, leading to higher selectivity. |
| Molecular Properties | Ligands are often smaller, which can contribute to better drug-like properties of the final PROTAC. | Ligands tend to be larger, which can present challenges for optimizing physicochemical properties. |
Performance Data of Representative BTK Degraders
Bruton's tyrosine kinase (BTK) is a well-validated target in B-cell malignancies. Below is a comparison of CRBN-based BTK degraders, which serve as a proxy for the performance expected from a PROTAC synthesized with Ligand 51.
| Degrader | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line |
| MT-802 | CRBN | Wild-type BTK | 14.6 nM[1] | >90% | NAMALWA |
| DD-03-171 | CRBN | BTK | 5.1 nM[2][3] | >90% | Mantle Cell Lymphoma (MCL) |
| Representative VHL-based Degrader | VHL | (Hypothetical BTK) | Potentially low nM | >90% | (Dependent on specific molecule) |
Experimental Protocols for Validation
Validating the mechanism of action and efficacy of a PROTAC is a multi-step process involving a series of biochemical and cell-based assays.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal in the presence of the PROTAC (and further accumulation with a proteasome inhibitor) confirms the mechanism of action.
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation, such as the induction of apoptosis or inhibition of cell proliferation in cancer cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTT/XTT assays, which measure metabolic activity).
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control and plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for a PROTAC utilizing a CRBN ligand like Ligand 51.
Caption: A typical experimental workflow for validating a novel PROTAC.
Caption: Key decision factors when choosing between CRBN and VHL E3 ligase ligands.
References
A Comparative Guide to CRBN E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various small molecule ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). While this guide aims to offer a comprehensive overview, it is important to note that quantitative binding affinity data for E3 ligase Ligand 51 is not publicly available at the time of publication. Therefore, a direct quantitative comparison with this specific ligand is not possible. However, we present a thorough analysis of other prominent CRBN ligands to serve as a valuable resource for researchers in the field of targeted protein degradation.
Introduction to CRBN Ligands and PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Cereblon (CRBN) is a widely utilized E3 ligase in PROTAC design. Small molecule ligands that bind to CRBN are essential for recruiting the degradation machinery to the target protein. The choice of the CRBN ligand can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[2] This guide focuses on comparing some of the most well-characterized CRBN ligands.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. The process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. PROTACs co-opt this natural process to eliminate specific disease-causing proteins.
Comparison of CRBN Ligand Performance
The efficacy of a CRBN ligand in a PROTAC is determined by several factors, including its binding affinity to CRBN, its ability to promote the formation of a stable and productive ternary complex, and the degradation efficiency of the target protein. Below is a summary of quantitative data for well-established CRBN ligands.
| Ligand | Binding Affinity to CRBN (IC50) | Notes |
| This compound | Data not publicly available | Used for the synthesis of BTK Degrader-12. |
| Pomalidomide | ~0.4 µM - 2.191 µM[3] | A derivative of thalidomide with a higher binding affinity. |
| Lenalidomide | ~0.699 µM - 2.694 µM[3][4] | Another thalidomide analog with improved binding to CRBN. |
| Thalidomide | ~1.282 µM[3] | The prototypical CRBN ligand. |
| Iberdomide (CC-220) | ~150 nM | A newer generation Cereblon E3 Ligase Modulator (CELMoD) with higher potency. |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of CRBN ligands and the PROTACs derived from them. Below are detailed methodologies for key experiments.
CRBN Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of a ligand to CRBN by detecting changes in the polarization of fluorescently labeled tracer.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide)
-
Test ligands (Ligand 51 and other CRBN ligands)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the purified CRBN protein to the desired concentration in the assay buffer.
-
Dilute the fluorescently labeled CRBN ligand to the desired concentration in the assay buffer.
-
Prepare a serial dilution of the test ligands in DMSO, and then dilute further in assay buffer.
-
-
Assay Plate Setup:
-
Add a constant volume of the CRBN protein solution to each well.
-
Add the serially diluted test ligands to the wells. Include a control with no test ligand.
-
Add a constant volume of the fluorescently labeled CRBN ligand to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the test ligand that displaces 50% of the fluorescent tracer.
-
Ternary Complex Formation Assay (AlphaLISA)
This bead-based proximity assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN (e.g., GST-tagged)
-
PROTAC molecule
-
AlphaLISA anti-tag donor and acceptor beads (e.g., anti-His donor beads and anti-GST acceptor beads)
-
AlphaLISA assay buffer
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Prepare Reagents:
-
Dilute the tagged POI, tagged CRBN, and PROTAC to the desired concentrations in AlphaLISA assay buffer.
-
-
Assay Plate Setup:
-
Add the tagged POI, tagged CRBN, and PROTAC to the wells of the microplate.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Add Beads:
-
Add the AlphaLISA donor and acceptor beads to each well.
-
-
Second Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Measurement:
-
Measure the AlphaLISA signal using a plate reader.
-
-
Data Analysis:
-
An increase in the AlphaLISA signal indicates the proximity of the donor and acceptor beads, and thus the formation of the ternary complex.
-
Protein Degradation Assay (Western Blot)
This technique is used to quantify the amount of a specific protein in a sample, allowing for the measurement of PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
The selection of a CRBN ligand is a critical step in the design of effective and selective PROTACs. While quantitative data for this compound is not currently available, this guide provides a framework for comparing other well-characterized CRBN ligands. The detailed experimental protocols offer a starting point for researchers to generate their own comparative data and to characterize novel CRBN ligands and PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the properties and performance of different E3 ligase ligands will be paramount for the successful development of new therapeutics.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The PROTAC Paradigm: A Comparative Guide to CRBN and VHL E3 Ligase Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential. Among the more than 600 E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the two most extensively utilized for PROTAC design.[]
This guide provides an objective comparison of PROTACs designed with ligands for CRBN, such as the representative "E3 ligase Ligand 51," versus those designed with ligands for VHL. We present a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key validation assays, and visual diagrams of the underlying biological processes and experimental workflows.
Performance Comparison: CRBN vs. VHL-based PROTACs
The decision to recruit CRBN or VHL depends on a multitude of factors including the target protein's characteristics, the desired tissue distribution, and the required degradation kinetics. While both have proven effective, they exhibit distinct properties that can be leveraged for specific therapeutic applications.[2]
CRBN ligands, such as pomalidomide and "this compound," are generally smaller and may offer advantages in terms of cell permeability and oral bioavailability.[2] VHL ligands, on the other hand, often form more stable ternary complexes, which can translate to higher degradation efficiency for certain targets.[2] The expression levels of CRBN and VHL can also vary across different tissues and disease states, influencing the choice of E3 ligase for a particular indication.[3]
Below are tables summarizing the performance of PROTACs utilizing either CRBN or VHL ligands against the same protein targets, providing a comparative perspective on their degradation efficiency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of CRBN and VHL-based PROTACs Targeting BRD4 [4]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | 8 nM | >95% | MV4-11 |
| BRD4 | VHL | MZ1 | 29 nM | >90% | HeLa |
Table 2: Comparison of CRBN and VHL-based PROTACs Targeting FLT3 [5]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| FLT3 | CRBN | PROTAC-3 | <10 nM | >90% | MOLM-14 |
| FLT3 | VHL | PROTAC-1 | 2.5 nM | >95% | MOLM-14 |
Table 3: Comparison of CRBN and VHL-based PROTACs Targeting KRAS G12D [6][7]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| KRAS G12D | CRBN | PROTAC-C | >1 µM | Not significant | MIA PaCa-2 |
| KRAS G12D | VHL | PROTAC-V | 100 nM | ~90% | MIA PaCa-2 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
References
Selectivity profiling of PROTACs using E3 ligase Ligand 51
As a researcher, scientist, or drug development professional, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). While the specific "E3 ligase Ligand 51" you inquired about did not yield specific public data, this guide provides a comprehensive framework for the selectivity profiling of any E3 ligase ligand. To illustrate this, we will provide a comparative analysis of commonly utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
While there are over 600 known E3 ligases in the human genome, only a handful have been extensively used in PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4] This guide will focus on ligands for some of the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[2]
Performance Comparison of E3 Ligase Ligands
The effectiveness of a PROTAC is determined by more than just the binding affinity of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are pivotal in determining the degradation efficiency, which is often measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1] The choice of E3 ligase can significantly influence a PROTAC's potency and maximal degradation level.[1]
Below is a summary of quantitative data for PROTACs employing different E3 ligase ligands, targeting the Bruton's tyrosine kinase (BTK), a well-studied target in oncology.
| E3 Ligase Ligand | E3 Ligase | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Pomalidomide | CRBN | BTK | ~10 | >90 | MOLM-14 | [5] |
| VH032 Analog | VHL | BTK | ~50 | ~85 | MOLM-14 | [5] |
| Nutlin-3 Analog | MDM2 | BTK | ~100 | ~70 | RS4;11 | [6] |
| LCL161 Analog | cIAP1 | BTK | ~250 | ~60 | TMD8 | [6] |
Note: The presented data is illustrative and compiled from various sources. Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, linker chemistry, and the specific warhead used.
Key Experimental Protocols
Accurate selectivity profiling of PROTACs requires a series of well-designed experiments. Here are the detailed methodologies for some of the key assays:
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[7]
Methodology:
-
Assay Setup: In a microplate, combine the purified, tagged (e.g., His-tagged POI and GST-tagged E3 ligase complex) target protein and E3 ligase with fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-APC). Add varying concentrations of the PROTAC.[8]
-
Incubation: Incubate the mixture at room temperature to allow for the formation of the ternary complex.[7]
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.[7][8]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which 50% of the complex is formed (TC50) and to assess the cooperativity of the complex formation.[7]
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1][8]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[8]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[8]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[8]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.[8]
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Immunoblotting: Probe the Western blot membrane with an antibody that recognizes ubiquitin or poly-ubiquitin chains to detect the ubiquitinated target protein.
Proteomics-based Selectivity Profiling (e.g., using Mass Spectrometry)
This unbiased approach provides a global view of the PROTAC's selectivity by quantifying changes in the entire proteome upon PROTAC treatment.[9]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify off-target proteins that are also degraded.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the fundamental mechanism of PROTACs and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Caption: A typical experimental workflow for PROTAC selectivity profiling.
Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Navigating the Ubiquitin Landscape: A Comparative Guide to Mass Spectrometry-Based Ubiquitination Site Identification
For researchers, scientists, and drug development professionals, identifying protein ubiquitination sites is crucial for understanding cellular signaling, disease pathogenesis, and developing novel therapeutics. This guide provides an objective comparison of current mass spectrometry-based methods for identifying ubiquitination sites, complete with supporting data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.
Protein ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a versatile post-translational modification (PTM) that governs a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction.[1][2][3] The complexity of the ubiquitin code, with its various chain linkages and topologies, necessitates robust analytical methods to decipher its role in health and disease.[4] Mass spectrometry (MS)-based proteomics has emerged as the cornerstone for the large-scale identification and quantification of ubiquitination sites.[5]
This guide compares the most prevalent MS-based strategies for ubiquitination analysis, focusing on enrichment techniques and quantitative approaches. We will delve into the specifics of antibody-based enrichment of diglycine (K-ε-GG) remnants, the use of Tandem Ubiquitin Binding Entities (TUBEs), and the application of tagged ubiquitin systems. Furthermore, we will compare common quantitative proteomics workflows, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Comparison of Ubiquitination Enrichment Strategies
The low stoichiometry of ubiquitination necessitates enrichment of ubiquitinated proteins or peptides prior to MS analysis.[3] The choice of enrichment strategy is a critical determinant of the depth and specificity of ubiquitome coverage.
| Enrichment Strategy | Principle | Advantages | Disadvantages | Typical Number of Identified Sites |
| K-ε-GG Remnant Antibody | Immunoaffinity purification of peptides containing the diglycine remnant left on ubiquitinated lysine residues after trypsin digestion.[6][7][8] | High specificity for ubiquitination sites, enables large-scale identification of endogenous sites, commercially available kits and antibodies.[6][7][8] | Does not capture non-lysine ubiquitination; cannot distinguish between ubiquitin, NEDD8, and ISG15 modifications which leave the same remnant.[5] | 10,000s of unique sites in a single experiment.[6][8][9] |
| Tandem Ubiquitin Binding Entities (TUBEs) | High-affinity capture of polyubiquitinated proteins using engineered tandem ubiquitin-binding domains.[10][11][12] | Enriches for endogenous polyubiquitinated proteins, protects captured proteins from deubiquitinases and proteasomal degradation.[10][11] | Primarily enriches for polyubiquitinated proteins, may have bias towards certain chain linkages depending on the TUBE used.[13] | Varies depending on the study, can be used for global analysis or targeted protein pulldowns.[4] |
| Tagged Ubiquitin Expression | Expression of epitope-tagged (e.g., His, FLAG) ubiquitin in cells, followed by affinity purification of ubiquitinated proteins.[14][15] | Allows for purification of ubiquitinated proteins under denaturing conditions, can be combined with quantitative methods like SILAC.[14][15] | Requires genetic manipulation of cells, potential for overexpression artifacts, may not fully represent endogenous ubiquitination dynamics. | ~700-1,000s of ubiquitinated proteins.[8] |
Comparison of Quantitative Mass Spectrometry Approaches
Quantitative analysis provides insights into the dynamics of ubiquitination in response to various stimuli or disease states. The selection of a quantitative method depends on the experimental system and desired level of multiplexing.
| Quantitative Method | Principle | Advantages | Disadvantages |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling of proteins in cell culture with "heavy" and "light" isotopes of essential amino acids.[16][17][18] | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[16][19] | Limited to actively dividing cells, not applicable to tissues or clinical samples, can be expensive for labeling entire organisms.[19][20] |
| TMT (Tandem Mass Tags) & iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Chemical labeling of peptides with isobaric tags that have the same mass but produce different reporter ions upon fragmentation.[21][22][23] | High multiplexing capability (up to 16 samples with TMTpro), applicable to a wide range of sample types including tissues and clinical samples.[20] | Potential for ratio compression due to co-isolation of precursor ions, labeling occurs at the peptide level, which can introduce variability.[21] |
Signaling Pathway Example: NF-κB Activation
Ubiquitination plays a pivotal role in the activation of the NF-κB signaling pathway, a key regulator of inflammation and immunity. The following diagram illustrates the key ubiquitination events in the canonical NF-κB pathway.[24][25][26]
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the K-ε-GG remnant antibody-based enrichment method and a quantitative SILAC experiment.
K-ε-GG Remnant Peptide Enrichment Workflow
This workflow is a widely used method for the large-scale identification of ubiquitination sites from endogenous proteins.[6][27]
SILAC-Based Quantitative Ubiquitinome Analysis Workflow
This workflow enables the quantitative comparison of ubiquitination levels between different cellular states.[16][18][28]
Experimental Protocols
Protocol 1: K-ε-GG Remnant Peptide Immunoaffinity Enrichment
This protocol is adapted from established methods and provides a robust workflow for enriching ubiquitinated peptides.[6][29][30][31]
1. Cell Lysis and Protein Digestion: a. Harvest cells and lyse in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, and protease/phosphatase inhibitors). b. Determine protein concentration using a standard assay (e.g., BCA). c. Reduce disulfide bonds with 5 mM DTT for 1 hour at 55°C. d. Alkylate cysteine residues with 15 mM iodoacetamide for 45 minutes in the dark at room temperature. e. Dilute the lysate with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to below 2 M. f. Digest proteins with trypsin (e.g., sequencing grade) at a 1:50 enzyme-to-protein ratio overnight at 37°C.[30]
2. Peptide Desalting: a. Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 1%. b. Centrifuge to pellet any precipitate. c. Desalt the peptides using a C18 solid-phase extraction cartridge according to the manufacturer's instructions. d. Lyophilize the eluted peptides.
3. Immunoaffinity Enrichment: a. Resuspend the lyophilized peptides in immunoaffinity purification (IAP) buffer (e.g., 50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[7] b. Add K-ε-GG remnant antibody-conjugated beads (e.g., PTMScan Ubiquitin Remnant Motif Kit).[7][30] The amount of antibody should be optimized based on the amount of peptide input.[32] c. Incubate for 2-4 hours at 4°C with gentle rotation. d. Wash the beads several times with IAP buffer, followed by washes with water to remove non-specifically bound peptides.
4. Elution and Final Desalting: a. Elute the enriched K-ε-GG peptides from the beads using a low pH solution (e.g., 0.15% TFA).[6][29] b. Desalt and concentrate the eluted peptides using C18 StageTips.[6] c. Lyophilize the final peptide sample and store at -80°C until LC-MS/MS analysis.
Protocol 2: SILAC Labeling for Quantitative Ubiquitome Analysis
This protocol outlines the key steps for performing a SILAC experiment to quantify changes in ubiquitination.[16][17][18]
1. Cell Culture and Labeling: a. Culture cells in SILAC-specific DMEM/RPMI medium lacking lysine and arginine. b. Supplement the media for the "light" condition with normal isotopic abundance lysine and arginine. c. Supplement the media for the "heavy" condition with stable isotope-labeled lysine (e.g., ¹³C₆, ¹⁵N₂) and arginine (e.g., ¹³C₆, ¹⁵N₄). d. Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.
2. Experimental Treatment and Sample Pooling: a. Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells and the control treatment to the "light" labeled cells. b. Harvest the "light" and "heavy" cell populations and count them accurately. c. Mix the cell pellets at a 1:1 ratio based on cell number.
3. Protein Extraction, Digestion, and Enrichment: a. Proceed with cell lysis, protein digestion, and K-ε-GG remnant peptide enrichment as described in Protocol 1, starting from the mixed cell pellet.
4. LC-MS/MS and Data Analysis: a. Analyze the enriched peptides by LC-MS/MS. b. Use a software package that supports SILAC quantification (e.g., MaxQuant) to identify peptides and calculate the heavy/light ratios for each ubiquitination site.[28] The ratio indicates the relative change in ubiquitination at that site between the two conditions.
Conclusion
The selection of an appropriate mass spectrometry-based workflow is paramount for the successful identification and quantification of ubiquitination sites. The K-ε-GG remnant antibody approach offers deep coverage of the endogenous ubiquitinome, while methods like SILAC provide accurate quantification for dynamic studies in cell culture. By carefully considering the experimental goals and sample types, researchers can leverage these powerful proteomic tools to unravel the complex roles of ubiquitination in cellular biology and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing Ubiquitination Sites by Peptide-based Immunoaffinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesensors.com [lifesensors.com]
- 11. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Global Ubiquitination Analysis by SILAC in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Global ubiquitination analysis by SILAC in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 22. creative-proteomics.com [creative-proteomics.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. researchgate.net [researchgate.net]
- 25. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hrcak.srce.hr [hrcak.srce.hr]
- 27. researchgate.net [researchgate.net]
- 28. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Peptide Level Immunoaffinity Enrichment Enhances Ubiquitination Site Identification on Individual Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit | Cell Signaling Technology [awsprod-cellsignal.com]
- 31. mdpi.com [mdpi.com]
- 32. journals.muhn.edu.cn [journals.muhn.edu.cn]
A Comparative Guide to the Efficacy of E3 Ligase Recruiters in Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase recruiter is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The choice of E3 ligase significantly influences a PROTAC's potency, selectivity, and overall pharmacological profile. This guide provides an objective comparison of the performance of PROTACs employing different E3 ligase recruiters, with a focus on the most widely utilized: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 Homolog (MDM2). This comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Signaling Pathways of Recruited E3 Ligases
Understanding the intrinsic biological roles of the recruited E3 ligases is crucial for anticipating potential on- and off-target effects of PROTACs. The signaling pathways of CRBN, VHL, IAP, and MDM2 are diverse, with implications for cell proliferation, apoptosis, and response to cellular stress.
Cereblon (CRBN) Signaling Pathway
Cereblon forms a part of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1] It is widely recognized as the target of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which repurpose CRBN to degrade neosubstrates such as the transcription factors IKZF1 and IKZF3.[2] CRBN's endogenous functions are linked to the regulation of various signaling pathways, and its expression is generally high and ubiquitous across many tissues.[1]
Von Hippel-Lindau (VHL) Signaling Pathway
The VHL protein is the substrate recognition component of the an E3 ligase complex that includes Elongin B, Elongin C, and Cullin 2.[3] A primary endogenous substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[3] Under normoxic conditions, HIF-1α is hydroxylated, leading to its recognition by VHL and subsequent degradation.[3] This pathway is a critical regulator of cellular response to changes in oxygen levels.
Inhibitor of Apoptosis (IAP) Signaling Pathway
IAP proteins, such as cIAP1, cIAP2, and XIAP, are key regulators of apoptosis and inflammatory signaling pathways.[4] They possess a RING domain that confers E3 ligase activity, and their recruitment by PROTACs (often referred to as SNIPERs - Specific and Nongenetic IAP-dependent Protein Erasers) can lead to the degradation of target proteins.[4][5]
Mouse Double Minute 2 Homolog (MDM2) Signaling Pathway
MDM2 is a crucial negative regulator of the p53 tumor suppressor.[6] It acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby controlling its levels in the cell.[6] MDM2-recruiting PROTACs not only induce the degradation of a target protein but can also stabilize p53 by preventing its interaction with MDM2, offering a dual mechanism of action in cancer therapy.[7]
Comparative Efficacy of E3 Ligase Recruiters
Direct head-to-head comparisons of PROTACs for the same target protein with different E3 ligase recruiters under identical experimental conditions are not always available in the literature. However, by compiling data from various studies, informative, albeit indirect, comparisons can be drawn. The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of well-characterized targets.
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes.
Table 1: Comparison of PROTACs Targeting BRD4
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax (%) | Cell Line |
| CRBN | ARV-825 | < 1 nM | > 95% | Burkitt's lymphoma (BL) cells |
| VHL | MZ1 | Low nM range | > 90% | HeLa, 22Rv1 |
| MDM2 | A1874 | Nanomolar | > 98% | RS4;11 |
Table 2: Comparison of PROTACs Targeting CDK6
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax (%) | Cell Line |
| CRBN | Palbociclib-based PROTAC | < 10 nM | > 90% | MOLM-14 |
| VHL | Palbociclib-based PROTAC | < 10 nM | > 90% | MOLM-14 |
| IAP | SNIPER(CDK)-1 | Not effective | Not effective | - |
Table 3: Comparison of PROTACs Targeting BTK
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax (%) | Cell Line |
| CRBN | MT-802 | 0.8 nM | > 99% | Mino |
| VHL | Ibrutinib-based PROTAC | Inefficient | Inefficient | - |
| IAP | SNIPER-11 | Inefficient | Inefficient | - |
From the available data, it is evident that the choice of E3 ligase can have a profound impact on the efficacy of a PROTAC for a given target. For some targets like BTK, CRBN-recruiting PROTACs have shown superior efficacy, while for others, both CRBN and VHL recruiters can yield potent degraders.[5] The effectiveness of IAP and MDM2-based PROTACs appears to be more target-dependent and is an area of active research.[5][7]
Experimental Protocols for Comparative Analysis
To rigorously compare the efficacy of PROTACs with different E3 ligase recruiters, a series of well-defined experiments are essential. These assays interrogate key steps in the PROTAC-mediated degradation pathway, from the initial formation of the ternary complex to the final degradation of the target protein.
Ternary Complex Formation Assay
The formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) is a prerequisite for efficient protein degradation. The stability and cooperativity of this complex can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).
Detailed Methodology (SPR):
-
Immobilization: Covalently couple the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Affinity Measurement (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Affinity Measurement (PROTAC to Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the target protein and the PROTAC at various concentrations over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity (α), which is the ratio of the binary affinities to the ternary affinity. An α > 1 indicates positive cooperativity, which is often desirable for potent degraders.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC-induced ternary complex to facilitate the transfer of ubiquitin to the target protein.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the respective E3 ligase.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the target protein and ubiquitin to detect the formation of higher molecular weight poly-ubiquitinated species of the target protein.
Cellular Degradation Assay
This is the ultimate measure of a PROTAC's efficacy in a cellular context. It quantifies the reduction in the levels of the target protein following PROTAC treatment.
Detailed Methodology (Western Blot):
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTACs for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate secondary antibodies.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Alternative High-Throughput Cellular Degradation Assay (e.g., NanoBRET™):
For higher throughput screening, reporter-based assays like NanoBRET™ can be employed. In this system, the target protein is endogenously tagged with a luminescent donor (e.g., HiBiT), and the E3 ligase is expressed as a fusion with a fluorescent acceptor (e.g., HaloTag®). PROTAC-induced proximity results in energy transfer, which can be measured to assess ternary complex formation in live cells. Degradation can be quantified by measuring the decrease in the total luminescence of the target protein.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
The CRBN Advantage: A Comparative Guide to Ligands in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase is a critical design decision. Among the most prominent ligases, Cereblon (CRBN) has emerged as a powerful and versatile tool. This guide provides an objective comparison of CRBN ligands with other alternatives, primarily Von Hippel-Lindau (VHL) ligands, supported by experimental data, detailed protocols, and visual workflows to inform rational degrader design.
CRBN, as the substrate receptor of the Cullin-RING ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex, offers distinct advantages in the development of both Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] These advantages stem from the inherent physicochemical properties of its ligands, its biological expression and localization, and its unique mechanism of action.
Key Advantages of CRBN Ligands:
-
Favorable Physicochemical Properties: CRBN ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are generally smaller and less lipophilic than VHL ligands.[][4][5] This smaller size provides greater flexibility in PROTAC design, allowing for the incorporation of larger or more complex target-binding moieties while maintaining drug-like properties.[][6] Molecular glues that recruit CRBN are even smaller, often adhering to Lipinski's rule of five, which can lead to improved membrane permeability and bioavailability.[7][8]
-
Broad Tissue Distribution and Subcellular Localization: CRBN is ubiquitously expressed across various tissues, including hematopoietic, neural, and epithelial cells, providing a wide therapeutic window for targeting proteins in different cellular contexts.[] Furthermore, CRBN can shuttle between the nucleus and the cytoplasm, enabling the degradation of targets in multiple cellular compartments.[] This contrasts with VHL, which is predominantly located in the cytoplasm.[]
-
Versatile Mechanism of Action: CRBN's binding pocket has been described as a "pivoting door," allowing for a degree of promiscuity in substrate recognition upon ligand binding.[] This plasticity enables the degradation of a wide range of "neosubstrates" and has been particularly effective for targeting previously "undruggable" proteins like transcription factors.[2]
-
Catalytic Activity: In the context of PROTACs, the CRBN-recruiting molecule acts catalytically. A single PROTAC molecule can induce the ubiquitination and subsequent degradation of multiple target protein molecules, leading to potent and sustained protein knockdown at low concentrations.[7]
Comparative Performance: CRBN vs. VHL Ligands
The choice between CRBN and VHL as the E3 ligase for a PROTAC is influenced by the specific target protein, the desired cellular context for degradation, and the intended physicochemical properties of the final molecule.[9] Below is a summary of comparative data for PROTACs targeting the epigenetic reader protein BRD4.
| E3 Ligase | Ligand Example | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| CRBN | Pomalidomide | dBET6 | BRD4 | 60 nM | >95% | HEK293 | [10] |
| VHL | VL285 Analog | PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 | [9] |
| VHL | VH032 | ARV-771 | BET Bromodomains | Potent | Significant | - | [9] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
While the VHL-based PROTAC shows higher potency in this specific example, the development of highly potent CRBN-based degraders is well-established.[10] The choice of E3 ligase often involves a trade-off between potency, selectivity, and the physicochemical properties of the degrader.
Physicochemical Properties of E3 Ligase Ligands
The intrinsic properties of the E3 ligase ligand significantly impact the overall characteristics of the resulting PROTAC.
| Ligand | E3 Ligase | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |
| Pomalidomide | CRBN | 273.24 | 0.5 | 2 | 4 |
| Lenalidomide | CRBN | 259.26 | 0.2 | 2 | 4 |
| Thalidomide | CRBN | 258.23 | 0.8 | 1 | 4 |
| VH 032 | VHL | 378.45 | 2.9 | 2 | 5 |
Data sourced from various chemical databases and literature.[5]
As the table illustrates, CRBN ligands generally have a lower molecular weight and are less lipophilic (lower cLogP) compared to the common VHL ligand, VH 032.[4][5]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
CRBN-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism by which a CRBN-recruiting PROTAC induces the degradation of a target protein of interest (POI).
Caption: CRBN-PROTAC signaling pathway leading to targeted protein degradation.
Experimental Workflow: Western Blot for PROTAC-Induced Degradation
A standard method to quantify the efficacy of a PROTAC is through Western blotting to measure the reduction in the target protein levels.
Caption: Step-by-step workflow for Western blot analysis of PROTAC efficacy.
Experimental Protocols
Protocol 1: Western Blot for Quantifying PROTAC-Induced Protein Degradation
This protocol details the steps for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.[11][12]
Materials:
-
Cultured cells expressing the protein of interest (POI).
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4x Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis apparatus, and power supply.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[12]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.[11][12]
-
-
Cell Lysis:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.[11]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes, with occasional vortexing.[11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new, clean tube.[11][12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[11][12]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.[12]
-
Capture the chemiluminescent signal using an imaging system.[11]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Vitro CRBN-Ligand Binding Assay (Fluorescence Polarization)
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for CRBN using fluorescence polarization (FP).[13]
Materials:
-
Purified recombinant human CRBN protein.
-
Fluorescently-labeled CRBN ligand (e.g., Cy5-labeled Thalidomide).[13]
-
Test compounds (potential CRBN ligands).
-
A known CRBN binder as a positive control (e.g., Pomalidomide).[13]
-
Assay buffer (specific composition may need optimization, but a general buffer would be PBS with 0.01% BSA and 1 mM DTT).
-
Black, low-binding 96-well or 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently-labeled CRBN ligand in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Prepare a solution of purified CRBN protein in the assay buffer at a concentration optimized for the assay (this will typically be in the low nanomolar range and needs to be determined empirically).
-
-
Assay Setup:
-
In the wells of the microplate, add the following:
-
Assay buffer.
-
Serial dilutions of the test compound or controls.
-
A fixed concentration of the fluorescently-labeled CRBN ligand.
-
-
Include control wells:
-
No CRBN control: Assay buffer and fluorescent ligand only (for background fluorescence).
-
No competitor control: Assay buffer, fluorescent ligand, and CRBN protein (represents maximum polarization).
-
-
-
Incubation:
-
Initiate the binding reaction by adding the CRBN protein solution to all wells (except the "no CRBN" control).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw fluorescence polarization values are plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the fluorescent ligand to CRBN.
-
The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
-
Conclusion
CRBN ligands offer a compelling platform for the development of targeted protein degraders, providing advantages in terms of physicochemical properties, broad applicability, and a versatile mechanism of action. While the choice of E3 ligase must be tailored to the specific therapeutic goal, the robust and expanding toolkit of CRBN-based molecular glues and PROTACs positions them at the forefront of innovative drug discovery. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to harness the power of CRBN-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biocytogen.com [biocytogen.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Double-Edged Sword: A Comparative Guide to the Limitations of Immunomodulatory Drugs as E3 Ligase Ligands
For researchers, scientists, and drug development professionals, immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide have been instrumental in the development of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these molecules can induce the degradation of specific disease-causing proteins. However, an increasing body of evidence highlights significant limitations associated with their use, necessitating a critical evaluation of their performance and a search for viable alternatives.
This guide provides an objective comparison of the limitations of IMiDs as E3 ligase ligands, supported by experimental data. We delve into the challenges of off-target effects, the emergence of resistance, and the constraints of a limited E3 ligase repertoire. Furthermore, we present a comparative analysis of alternative E3 ligase ligands that are paving the way for the next generation of more precise and effective protein degraders.
Quantitative Performance Comparison: IMiDs and Alternatives
The efficacy and potential liabilities of E3 ligase ligands can be quantitatively assessed through various biophysical and cellular assays. The following tables summarize key performance indicators for IMiDs and alternative E3 ligase ligands.
Table 1: Binding Affinities of E3 Ligase Ligands to Their Respective E3 Ligases
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | CRBN | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] |
| Lenalidomide | CRBN | 1.5 µM (IC50) | TR-FRET | [2] |
| Pomalidomide | CRBN | 157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [3] |
| VH032 | VHL | ~190 nM (Kd) | SPR | N/A |
| Nutlin-3 | MDM2 | 90 nM (IC50) | Biochemical Assay | [4] |
| Bestatin methyl ester | cIAP1 | ~1 µM (IC50) | Biochemical Assay | [] |
Table 2: On-Target Degradation Efficiency of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Pomalidomide-based | Pomalidomide | BRD4 | 8.7 nM | >95% | MM1S | [6] |
| dBET1 | JQ1-pomalidomide | BRD4 | 8 nM | >95% | 22Rv1 | N/A |
| ARV-110 | VHL ligand | Androgen Receptor | 1 nM | >95% | VCaP | N/A |
| MDM2-based | Nutlin-3a | BRD4 | ~100 nM | ~80% | RS4;11 | N/A |
Table 3: Off-Target Degradation Profile of IMiDs
| IMiD | Known Off-Target Neosubstrates | Potential Consequences | Reference |
| Thalidomide | SALL4, p63 | Teratogenicity | [7] |
| Pomalidomide | ZFP91, SALL4, RAB28, DTWD1, CUTA, POLR2J | Immune dysfunction, developmental defects | [8] |
| Lenalidomide | Casein Kinase 1α (CK1α) | Therapeutic effect in del(5q) MDS, potential off-target effects in other contexts | [9] |
Core Limitations of IMiDs as E3 Ligase Ligands
The utility of IMiDs is hampered by several inherent characteristics that can impact their safety and efficacy.
Off-Target Effects and Neosubstrate Degradation
A primary concern with IMiDs is their propensity to induce the degradation of unintended proteins, known as "neosubstrates."[7] This is due to the nature of the binding interface created between the IMiD, CRBN, and the neosubstrate. The most well-documented off-targets are zinc finger transcription factors, such as SALL4 and ZFP91.[8][10] The degradation of these proteins can lead to severe side effects, including the teratogenicity famously associated with thalidomide.[7] Quantitative proteomic studies are essential to fully characterize the off-target landscape of any new IMiD-based degrader.[11]
Mechanisms of Resistance
Cancer cells can develop resistance to IMiD-based therapies through various mechanisms. The most common is the downregulation or mutation of CRBN, the direct target of IMiDs.[12] Without sufficient functional CRBN, the PROTAC cannot form the ternary complex required for target degradation. Resistance can also arise from alterations in other components of the CRL4CRBN E3 ligase complex or through the activation of downstream signaling pathways that bypass the need for the targeted protein.[13] Genome-wide CRISPR-Cas9 screens have been instrumental in identifying genes whose loss confers resistance to IMiDs.[14][15]
Limited E3 Ligase Repertoire
The vast majority of clinically advanced protein degraders rely on recruiting CRBN. This over-reliance on a single E3 ligase is a significant bottleneck for the field.[8] The expression of CRBN can vary between different tissues and cell types, potentially limiting the therapeutic window of IMiD-based degraders. Furthermore, the intrinsic properties of CRBN may not be optimal for the degradation of all target proteins. Expanding the toolbox of available E3 ligases is crucial to overcome these limitations and to develop degraders with improved tissue-selectivity and efficacy.[12][16]
Alternative E3 Ligase Ligands: A Comparative Overview
To address the limitations of IMiDs, researchers have been actively exploring alternative E3 ligases and their corresponding ligands.
VHL (von Hippel-Lindau) Ligands
Ligands that recruit the VHL E3 ligase are the most well-established alternative to IMiDs.
-
Advantages: VHL is ubiquitously expressed, and VHL-based PROTACs have demonstrated high potency and selectivity. The binding pocket of VHL is well-defined, which facilitates the rational design of ligands.[][18]
-
Disadvantages: VHL ligands are typically larger and more complex than IMiDs, which can present challenges for achieving good cell permeability and pharmacokinetic properties.[]
MDM2 (Murine Double Minute 2) Ligands
MDM2 is an E3 ligase best known for its role in regulating the tumor suppressor p53.
-
Advantages: A number of potent small-molecule inhibitors of the MDM2-p53 interaction, such as nutlins, can be repurposed as MDM2-recruiting ligands for PROTACs.[13][19][20]
-
Disadvantages: The expression of MDM2 is often restricted to certain tissues, which may limit the broad applicability of MDM2-based PROTACs. Furthermore, interfering with the MDM2-p53 axis could have unintended consequences.[19]
IAP (Inhibitor of Apoptosis) Ligands
The IAP family of proteins also possesses E3 ligase activity.
-
Advantages: IAP ligands, such as bestatin derivatives, can induce the degradation of target proteins and simultaneously promote apoptosis, offering a potential dual mechanism of action.[][21]
-
Disadvantages: The development of potent and selective IAP ligands has been challenging, and the full therapeutic potential of IAP-based PROTACs is still being explored.[21]
Mandatory Visualizations
Caption: IMiD-mediated protein degradation pathway and mechanisms of resistance.
Caption: A typical workflow for Western Blot analysis of PROTAC-induced protein degradation.
Caption: Logical relationship between IMiD limitations and the rationale for exploring alternatives.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[22]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Protocol 2: Global Proteomics Analysis of PROTAC Off-Target Effects
Objective: To identify and quantify unintended protein degradation in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50), an inactive epimer control, and a vehicle control for a specified time (e.g., 24 hours). Use multiple biological replicates.[24]
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[24]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[25]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Validate potential off-targets using orthogonal methods such as Western blotting.[25]
-
Protocol 3: CRBN Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a compound to the CRBN E3 ligase.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN/DDB1 complex and a fluorescently labeled tracer known to bind to the IMiD binding site in an appropriate assay buffer.[3]
-
Prepare a serial dilution of the test compound.
-
-
Assay Setup:
-
In a black, low-binding microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the test compound dilutions.[3]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.[26]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model to determine the IC50 or Kd value.[3]
-
Protocol 4: CRISPR-Cas9 Screen for IMiD Resistance
Objective: To identify genes whose loss-of-function confers resistance to IMiD treatment.
Methodology:
-
sgRNA Library Transduction:
-
Introduce a genome-wide or focused sgRNA library into a population of IMiD-sensitive cells (e.g., multiple myeloma cells) using lentiviral vectors.[14]
-
-
Drug Selection:
-
Treat the transduced cell population with an IMiD at a concentration that is cytotoxic to the majority of the cells (e.g., IC70-IC90).[14]
-
Culture the cells under continuous drug pressure for a defined period, allowing for the enrichment of resistant clones.
-
-
Genomic DNA Extraction and Sequencing:
-
Isolate genomic DNA from the resistant cell population and from a control population not treated with the drug.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in the resistant and control populations.[27]
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control.
-
The genes targeted by these enriched sgRNAs are candidate genes whose loss confers resistance to the IMiD.[28]
-
Validate candidate genes through individual knockout experiments.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempartner.com [chempartner.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole genome CRISPR screening identifies TOP2B as a potential target for IMiD sensitization in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 18. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amm-journal.org [amm-journal.org]
- 21. aph-hsps.hu [aph-hsps.hu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of E3 Ligase Ligand 51
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like E3 ligase Ligand 51 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for "this compound" (CAS No. 2703915-71-1) is not publicly available, this guide provides essential safety and disposal procedures based on the general characteristics of E3 ligase ligands, PROTACs (Proteolysis-Targeting Chimeras), and molecular glues. This compound is identified as a ligand for the E3 ligase Cereblon (CRBN) and is utilized in the synthesis of PROTACs.[1] As with all research chemicals, it should be handled with care by trained personnel in a laboratory setting.
Immediate Safety and Handling Precautions
Due to the absence of a specific SDS, a conservative approach to handling is recommended. Assume the compound is hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Dispose of contaminated gloves in accordance with laboratory and local regulations.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator or use of a fume hood is necessary.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the CAS number (2703915-71-1) to the medical professional.
Logistical and Disposal Plan
The disposal of this compound and associated waste must comply with all local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (2703915-71-1), and the associated hazards (e.g., "Toxic," "Irritant" - assume these in the absence of specific data).
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste. Provide them with all available information about the compound.
-
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table presents general information for context.
| Property | Value | Source |
| CAS Number | 2703915-71-1 | --INVALID-LINK-- |
| Molecular Formula | C20H21N3O4 | General chemical databases |
| Molecular Weight | 367.4 g/mol | General chemical databases |
| Intended Use | For research use only. Not for human or veterinary use. | --INVALID-LINK-- |
| General Class Hazards | PROTACs and similar molecules are biologically active and may be toxic. | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The provided disposal plan is based on standard laboratory procedures for handling potent, non-volatile chemical compounds of unknown toxicity.
Visualizing the Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling E3 ligase Ligand 51
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of E3 ligase Ligand 51 (CAS No. 2703915-71-1). Due to the absence of a specific Safety Data Sheet (SDS) and comprehensive toxicological data, this compound must be treated as a potent, biologically active molecule with unknown specific hazards. All procedures should be conducted with the utmost caution, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.
I. Hazard Identification and Precautionary Measures
The specific toxicological properties of this compound have not been fully characterized. As a small molecule designed to interact with cellular machinery, it should be presumed to be bioactive and potentially hazardous upon exposure.[1][2] All handling of this compound must occur in a designated area within a laboratory equipped for handling potent compounds.
Assumed Hazards:
-
Acute and chronic toxicity: The potential for adverse health effects from short-term or long-term exposure is unknown.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Sensitization: The potential to cause allergic reactions upon repeated exposure is unknown.
II. Personal Protective Equipment (PPE)
A risk assessment should be performed before any handling of this compound to ensure the appropriate level of personal protection. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | - Certified chemical fume hood or containment ventilated enclosure (CVE).- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | High risk of aerosolization and inhalation of fine powder. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Disposable lab coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | Reduced risk of aerosolization, but potential for splashes and skin contact. |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (if working with cell lines).- Disposable lab coat.- Nitrile gloves.- Safety glasses. | To protect both the user and the cell culture from contamination. |
| Waste Disposal | - Disposable lab coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | Potential for splashes and contact with contaminated materials. |
III. Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Ventilation: All work with solid this compound and concentrated solutions must be performed in a certified chemical fume hood or a containment ventilated enclosure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
-
Decontamination: All surfaces and equipment that come into contact with the compound must be decontaminated after use. A suitable decontamination solution (e.g., 70% ethanol, followed by a surface cleaner) should be used.
-
Spill Management: A spill kit appropriate for handling potent powders and solutions should be readily available. In case of a spill, the area should be evacuated, and only trained personnel with appropriate PPE should perform the cleanup.
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.
Caption: This diagram outlines the procedural steps for the safe handling of this compound.
V. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure | Container Type |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, bench paper) in a designated hazardous waste container. | Lined, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Aqueous) | Collect all contaminated aqueous waste in a designated hazardous waste container. Do not pour down the drain. | Sealed, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste (Organic) | Collect all contaminated organic solvent waste in a designated hazardous waste container. | Sealed, leak-proof, solvent-compatible, and clearly labeled hazardous waste container. |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. | Puncture-resistant, sealed, and clearly labeled sharps container. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
VI. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This safety information is intended to provide guidance for trained laboratory personnel. Always consult with your institution's EHS department for specific safety protocols and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
